1-Chloro-4-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-chloro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQSENYKCGJTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060928 | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream powder; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19349 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-87-6 | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ94E8MNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-4-iodobenzene (CAS: 637-87-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-iodobenzene, with the CAS registry number 637-87-6, is a di-substituted aromatic halide. This compound features both a chlorine and an iodine atom attached to a benzene (B151609) ring at positions 1 and 4, respectively. Its unique structure, possessing two different halogen atoms, makes it a valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective transformations, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information.
Chemical and Physical Properties
This compound is typically a white to light yellow or cream-colored crystalline powder or solid.[1][3][4] It is soluble in common organic solvents but has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClI | [1][][6] |
| Molecular Weight | 238.45 g/mol | [3][][7] |
| CAS Number | 637-87-6 | [1][][6] |
| Melting Point | 52-57 °C | [4][6] |
| Boiling Point | 226-227 °C | [][6] |
| Density | 2.26 g/cm³ (calculated) | [] |
| Appearance | White to light yellow crystalline powder | [3][4][] |
| InChI Key | GWQSENYKCGJTRI-UHFFFAOYSA-N | [1][][8] |
| SMILES | ClC1=CC=C(I)C=C1 | [1][4][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Source(s) |
| ¹H NMR | δ ~7.59 (d), ~7.08 (d) ppm (in CDCl₃) | [9] |
| Mass Spectrum (EI) | m/z 238 (M+), 111, 75 | [10] |
| Infrared (IR) | Conforms to structure | [4] |
Synthesis
The synthesis of this compound can be achieved through various methods, most commonly involving the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction. A general laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis from 4-Chloroaniline (B138754)
This method is analogous to the preparation of iodobenzene (B50100) from aniline.[11]
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water
Procedure:
-
Dissolve a measured amount of 4-chloroaniline in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the resulting solution in an ice bath to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution with stirring.
-
Allow the reaction mixture to stand, during which nitrogen gas will evolve and a dark precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by vacuum distillation.[12]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Key Applications
The presence of two different halogens on the aromatic ring dictates the reactivity of this compound. The C-I bond is weaker and more polarized than the C-Cl bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution and a more reactive site in cross-coupling reactions. This differential reactivity is exploited in various synthetic strategies.
A primary application of this compound is as an intermediate in the synthesis of pharmaceuticals. For instance, it is used as a reagent in the synthesis of Clothiapine, an atypical antipsychotic.[][12] It is also a key building block in asymmetric synthesis to create molecules with specific spatial arrangements.[2]
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. The reaction typically proceeds selectively at the iodo-position.
General Reaction Scheme: The reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.[13][14]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF, often with water)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent(s) to the flask.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[3][8][15] It can also cause skin and serious eye irritation.[3][15]
Table 3: Hazard Information for this compound
| Hazard Statement | Code | Source(s) |
| Harmful if swallowed | H302 | [3][8] |
| Harmful in contact with skin | H312 | [3][8] |
| Harmful if inhaled | H332 | [3][8] |
| Causes skin irritation | H315 | [3][15] |
| Causes serious eye irritation | H319 | [3][15] |
| May cause respiratory irritation | H335 | [3][15] |
Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Safety goggles or a face shield[8]
-
Chemical-resistant gloves[8]
-
A lab coat
-
Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a dust mask (e.g., N95) is recommended.[8]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents.[15]
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its differential reactivity at the iodo- and chloro-positions allows for selective and controlled transformations, making it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. CAS 637-87-6: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 146480250 [thermofisher.com]
- 6. This compound | 637-87-6 | FC139338 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. This compound 99 637-87-6 [sigmaaldrich.com]
- 9. This compound(637-87-6) 1H NMR spectrum [chemicalbook.com]
- 10. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. This compound | 637-87-6 [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. fishersci.com [fishersci.com]
- 16. 637-87-6|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Physical Properties of 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-4-iodobenzene, a key intermediate in organic synthesis. The information is presented to support research, development, and quality control activities involving this compound.
Quantitative Data Summary
The physical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄ClI |
| Molecular Weight | 238.45 g/mol |
| Appearance | White to light beige crystalline powder or crystals |
| Melting Point | 53-57 °C |
| Boiling Point | 226-227 °C |
| Density | 1.886 g/cm³ |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) (especially when heated); limited solubility in water. |
| Flash Point | 108 °C |
| Refractive Index | 1.632 |
| Vapor Pressure | 0.119 mmHg at 25 °C |
| Dipole Moment | 0.46 D |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Chemical shifts (δ) are observed for the aromatic protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the benzene (B151609) ring are observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C-C, C-Cl, and C-I bonds are present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and characteristic fragmentation patterns can be observed. |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[3]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 53-57 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[1]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2 °C).[1]
Boiling Point Determination (Microscale Method)
Due to the relatively high boiling point of this compound, a microscale method is often employed to conserve material and ensure safety.[4][5]
Apparatus:
-
Thiele tube or melting point apparatus
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (if using a Thiele tube)
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
If using a Thiele tube, immerse the assembly in the heating oil. If using a melting point apparatus, place it in the heating block.
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4]
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[5]
Density Determination (Water Displacement Method)
The density of solid this compound can be determined by measuring the volume of a liquid it displaces.[6][7]
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
Beaker
-
A liquid in which this compound is insoluble (e.g., water)
Procedure:
-
Weigh a sample of this compound using an analytical balance and record its mass.
-
Fill a graduated cylinder with a known volume of the chosen liquid, ensuring it is enough to fully submerge the solid. Record this initial volume.
-
Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Gently tap the cylinder to dislodge any air bubbles adhering to the solid.
-
Record the new volume of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
Calculate the density using the formula: Density = Mass / Volume.
Solubility Determination (Qualitative)
A qualitative assessment of solubility provides a general understanding of the compound's behavior in different solvents.[8][9]
Apparatus:
-
Small test tubes
-
Spatula
-
Various solvents (e.g., water, methanol, chloroform)
Procedure:
-
Place a small, consistent amount (e.g., 10-20 mg) of this compound into separate, labeled test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate the mixture by gently shaking or stirring.
-
Observe whether the solid dissolves completely, partially, or not at all at room temperature.
-
If the compound does not dissolve at room temperature, the mixture can be gently heated to observe for any change in solubility.
-
Record the observations for each solvent (e.g., soluble, slightly soluble, insoluble).
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. chemconnections.org [chemconnections.org]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
- 7. chm.uri.edu [chm.uri.edu]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to 1-Chloro-4-iodobenzene: Structure, Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloro-4-iodobenzene (CAS No. 637-87-6), a key halogenated aromatic intermediate. The document details its chemical structure, physicochemical properties, spectroscopic profile, a detailed experimental protocol for its synthesis, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis.
Chemical Structure and Identification
This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with a chlorine atom and an iodine atom at the para (1,4) positions.[1][2] This substitution pattern provides two distinct reactive sites, making it a versatile building block in organic synthesis.[3][4]
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| Chemical Formula | C₆H₄ClI[1][2] |
| Molecular Weight | 238.45 g/mol [2][5] |
| IUPAC Name | This compound[2][5] |
| CAS Number | 637-87-6[2] |
| SMILES | C1=CC(=CC=C1Cl)I[5] |
| InChI | InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H[1][2] |
| InChIKey | GWQSENYKCGJTRI-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to cream or pale yellow crystalline powder.[1][5] Its key physical properties are compiled from various literature sources.
| Property | Value |
| Appearance | White to cream powder/solid[1][5] |
| Melting Point | 53-54 °C[6][7] |
| Boiling Point | 226-227 °C[6][7] |
| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[1] |
Spectroscopic Data Analysis
The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are characterized by a simple AA'BB' spin system in the aromatic region, consistent with a 1,4-disubstituted benzene ring.
Table 3.1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.59 | Doublet | 8.4 | 2H, Ar-H ortho to Iodine |
| 7.08 | Doublet | 8.4 | 2H, Ar-H ortho to Chlorine |
Source: Data compiled from ChemicalBook.[2]
Table 3.2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 138.4 | C-I |
| 135.2 | C-Cl |
| 130.5 | C-H (ortho to Chlorine) |
| 91.6 | C-H (ortho to Iodine) |
Source: Data interpreted from SpectraBase.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion peak. The fragmentation pattern is characteristic of halogenated benzenes.
Table 3.3: Key Mass Spectrometry Fragments (EI-MS)
| m/z | Ion | Notes |
|---|---|---|
| 238/240 | [C₆H₄ClI]⁺ | Molecular ion peak (M⁺). The M+2 peak is due to the ³⁷Cl isotope.[8][9] |
| 111/113 | [C₆H₄Cl]⁺ | Loss of an iodine radical (·I). The m/z 113 peak corresponds to the ³⁷Cl isotope.[8] |
| 75 | [C₆H₃]⁺ | Loss of both halogen atoms.[8] |
Infrared (IR) Spectroscopy
The FTIR spectrum displays characteristic absorption bands for a para-disubstituted aromatic compound.
Table 3.4: Principal FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode |
|---|---|
| ~3080 | Aromatic C-H Stretch |
| ~1580, ~1475 | Aromatic C=C Ring Stretch |
| ~1090 | In-plane C-H Bend |
| ~1010 | C-Cl Stretch |
| ~820 | para-disubstitution C-H Out-of-plane Bend |
| ~650 | C-I Stretch |
Source: Data interpreted from NIST Chemistry WebBook.[1]
Experimental Protocol: Synthesis
This compound can be reliably synthesized from commercially available 4-chloroaniline (B138754) via a Sandmeyer-type reaction. This two-step process involves the formation of a diazonium salt followed by displacement with iodide.[7][10]
Materials and Reagents
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether or Dichloromethane (B109758)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Deionized Water
-
Ice
Procedure
Step 1: Diazotization of 4-Chloroaniline
-
In a 250 mL beaker, dissolve 12.75 g (0.1 mol) of 4-chloroaniline in a mixture of 30 mL of concentrated HCl and 30 mL of deionized water. Stir until a clear solution of the hydrochloride salt is formed.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine suspension of 4-chloroaniline hydrochloride may form.
-
In a separate beaker, prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of deionized water and chill it in an ice bath.
-
Add the chilled sodium nitrite solution dropwise to the cold 4-chloroaniline hydrochloride suspension over 15-20 minutes. Maintain the temperature of the reaction mixture strictly between 0 °C and 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution contains the 4-chlorobenzenediazonium chloride salt. Keep this solution cold for the next step.
Step 2: Iodide Displacement (Sandmeyer Reaction)
-
In a 500 mL beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of deionized water.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the potassium iodide solution. A dark, thick precipitate will form, and nitrogen gas will evolve.
-
Allow the reaction mixture to stand at room temperature for 1 hour, then gently warm it to 50 °C on a water bath for 20 minutes to ensure complete decomposition of the diazonium salt (cessation of gas evolution).
-
Cool the mixture to room temperature.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of 10% aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (eluting with hexane) to afford the pure product as a white to pale yellow solid.
Reactivity and Applications in Drug Development
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this compound's utility. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, allowing for selective functionalization at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.[10]
Sonogashira Coupling Pathway
The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool in the synthesis of complex pharmaceutical intermediates. The catalytic cycle for the coupling of this compound with an alkyne (e.g., phenylacetylene) is depicted below. Due to the higher reactivity of the C-I bond, the reaction occurs selectively at this position.[5]
Figure 1: Catalytic cycle for the Sonogashira coupling of this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound(637-87-6) 13C NMR [m.chemicalbook.com]
- 3. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]
- 4. d-nb.info [d-nb.info]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Chloro-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-4-iodobenzene, a key intermediate in pharmaceutical and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by two sets of doublets in the aromatic region, consistent with a 1,4-disubstituted benzene (B151609) ring.
| Parameter | ¹H NMR (300 MHz, CDCl₃) | ¹H NMR (89.56 MHz, CDCl₃) |
| Chemical Shift (δ) | 7.593 ppm (d) | 7.479 ppm (d) |
| 7.078 ppm (d) | 6.941 ppm (d) | |
| Coupling Constant (J) | Not explicitly provided in search results | J(A,B) = 8.41 Hz |
Note: The specific coupling constant for the 89.56 MHz spectrum is provided, indicating the interaction between adjacent protons on the aromatic ring.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| C-Cl | 134.9 |
| C-I | 91.5 |
| CH (ortho to Cl) | 130.5 |
| CH (ortho to I) | 139.1 |
Data sourced from a reference in the Canadian Journal of Chemistry, 1977.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorptions corresponding to aromatic C-H and C-C bonds, as well as the C-Cl and C-I bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080 | Aromatic C-H Stretch |
| ~1570, 1470, 1390 | Aromatic C=C Ring Stretch |
| ~1080 | C-Cl Stretch |
| ~1000 | In-plane C-H Bend |
| ~820 | Out-of-plane C-H Bend (para-disubstitution) |
| Below 600 | C-I Stretch |
Note: The exact peak positions can vary slightly depending on the sample preparation method.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity | Fragment Ion |
| 238/240 | High | [M]⁺ (Molecular Ion) |
| 111/113 | High | [C₆H₄Cl]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M and M+2 peaks for chlorine-containing fragments.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.
-
Tube Transfer: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
-
Acquisition:
-
For ¹H NMR , a standard pulse sequence (e.g., zg30) is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
-
Pellet Formation: Apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Place the sample pellet in the instrument's sample holder and acquire the IR spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different techniques and the structural information they provide.
Caption: Workflow of Spectroscopic Analysis.
Caption: Key Fragmentation Pathways in EI-MS.
Caption: Correlation of Spectroscopy and Structure.
An In-Depth Technical Guide to the Synthesis and Preparation of 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-iodobenzene, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in organic synthesis.
Core Synthesis Pathway: Diazotization and Sandmeyer-type Reaction
The most prevalent and reliable method for the synthesis of this compound involves a two-step process commencing with the diazotization of 4-chloroaniline (B138754). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with potassium iodide to yield the desired product. This approach is favored for its high regioselectivity and good yields.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various experimental procedures. This allows for a comparative analysis of reaction conditions and their impact on yield.
| Parameter | Value | Source Description |
| Starting Material | 4-Chloroaniline | Precursor for diazotization |
| Diazotizing Agent | Sodium Nitrite (B80452) (NaNO₂) | In acidic medium to form nitrous acid in situ |
| Acid Medium | Hydrochloric Acid (HCl) | For the formation of the diazonium salt |
| Iodinating Agent | Potassium Iodide (KI) | Source of iodide nucleophile |
| Reaction Temperature (Diazotization) | 0-5 °C | Critical for the stability of the diazonium salt |
| Reaction Temperature (Iodination) | Room Temperature (can be initiated in the cold and allowed to warm) | To facilitate the displacement of the diazonium group |
| Reaction Time (Diazotization) | ~30 minutes | For complete formation of the diazonium salt |
| Reaction Time (Iodination) | ~30 minutes to several hours | For complete nitrogen evolution and product formation.[1] |
| Typical Yield | 74-87% | Reported yields for analogous iodobenzene (B50100) syntheses.[2] |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, synthesized from established laboratory procedures.
Part 1: Diazotization of 4-Chloroaniline
-
Preparation of the Amine Salt Solution: In a beaker, suspend 4-chloroaniline in a solution of concentrated hydrochloric acid and water. Stir the mixture until the aniline (B41778) is completely dissolved, forming 4-chloroanilinium chloride.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to a temperature between 0 and 5 °C. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold 4-chloroanilinium chloride solution with continuous and vigorous stirring. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C. The formation of the 4-chlorobenzenediazonium chloride is indicated by a slight color change.
-
Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part 2: Sandmeyer-type Iodination
-
Preparation of Potassium Iodide Solution: Prepare a solution of potassium iodide in water.
-
Iodination Reaction: Slowly add the cold potassium iodide solution to the freshly prepared 4-chlorobenzenediazonium chloride solution with stirring. Nitrogen gas will be evolved, and a dark, oily precipitate of crude this compound will form.[3]
-
Reaction Completion: Allow the reaction mixture to stand, with occasional stirring, as it gradually warms to room temperature to ensure the complete decomposition of the diazonium salt.[3]
Part 3: Isolation and Purification
-
Isolation of Crude Product: Collect the crude this compound by vacuum filtration.
-
Washing: Wash the crude product with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of acetic acid and water, to yield a crystalline solid.[4]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the core chemical transformations involved in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Core chemical transformations in the synthesis of this compound.
References
1-Chloro-4-iodobenzene: A Versatile Intermediate for Advanced Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-iodobenzene is a dihalogenated aromatic compound that has emerged as a cornerstone in modern organic synthesis. Its unique electronic and steric properties, particularly the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, enable chemists to perform selective and sequential cross-coupling reactions. This attribute makes it an invaluable building block for the construction of complex molecular architectures, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key synthetic transformations, and quantitative data to inform reaction optimization.
Introduction
The strategic functionalization of aromatic rings is a central theme in organic chemistry, with profound implications for the development of novel therapeutics and functional materials. This compound (C₆H₄ClI) serves as an exemplary scaffold for such endeavors.[1][2] The presence of two different halogen atoms at the para positions of the benzene (B151609) ring allows for a high degree of control over synthetic outcomes.[3] The carbon-iodine bond is considerably more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This disparity in reactivity is the lynchpin of its versatility, permitting selective functionalization at the iodo-position while leaving the chloro-substituent intact for subsequent transformations. This guide will explore the synthetic utility of this compound in several key cross-coupling reactions, providing practical guidance for its application in research and development.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClI | [2][4][5] |
| Molar Mass | 238.45 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 57.0 °C | [6] |
| Boiling Point | 227.0 °C | [6] |
| CAS Number | 637-87-6 | [2][4][5] |
| Solubility | Moderately soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [2] |
Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[6]
Key Synthetic Applications and Experimental Protocols
The differential reactivity of the C-I and C-Cl bonds in this compound allows for its selective participation in a variety of cross-coupling reactions. The following sections provide an overview of these reactions, along with representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. With this compound, this reaction can be performed selectively at the iodo-position.
Logical Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Chloro-4'-methylbiphenyl
-
Materials: this compound, 4-methylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene (B28343), and water.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~92 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 24 | ~88 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a reaction of great importance in the synthesis of pharmaceuticals and organic materials.[7][8] The high reactivity of the C-I bond in this compound allows for efficient coupling with alkynes at this position.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-Chloro-4-(phenylethynyl)benzene
-
Materials: this compound, phenylacetylene (B144264), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], copper(I) iodide (CuI), and triethylamine (B128534) (Et₃N).[9]
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%) and copper(I) iodide (2-4 mol%).
-
Add phenylacetylene (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[10]
-
Quantitative Data for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | RT | 8 | >95 |
| 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | RT | 10 | ~90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | DIPA | 50 °C | 6 | ~93 |
Note: RT = Room Temperature. Yields are representative.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction is a powerful tool for the synthesis of complex organic molecules, including natural products and pharmaceuticals.[13]
Experimental Protocol: Synthesis of 1-Chloro-4-styrylbenzene
-
Materials: this compound, styrene (B11656), palladium(II) acetate [Pd(OAc)₂], tri(o-tolyl)phosphine, triethylamine (Et₃N), and an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), palladium(II) acetate (2-5 mol%), and tri(o-tolyl)phosphine (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by styrene (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
Quantitative Data for Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | 100 | 18 | ~85 |
| n-Butyl acrylate | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ | 120 | 24 | ~90 |
| Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc | 100 | 36 | ~75 |
Note: Yields are representative and can be influenced by the specific alkene and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15][16] This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Experimental Protocol: Synthesis of N-(4-Chlorophenyl)aniline
-
Materials: this compound, aniline (B41778), palladium(II) acetate [Pd(OAc)₂], a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), a strong base (e.g., sodium tert-butoxide, cesium carbonate), and an anhydrous solvent (e.g., toluene, 1,4-dioxane).[17]
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), aniline (1.2 equiv.), the base (1.4 equiv.), the palladium catalyst (1-3 mol%), and the phosphine ligand (2-6 mol%) in a Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture and partition between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 110 | 20 | ~90 |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | 100 | 18 | ~95 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 100 | 24 | ~88 |
Note: Yields are representative. dba = dibenzylideneacetone.
Ullmann Reaction
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[18] While often requiring harsh conditions, it remains a useful method for certain transformations.[19] With this compound, symmetrical coupling can occur to form 4,4'-dichloro-1,1'-biphenyl.
Experimental Protocol: Synthesis of 4,4'-Dichloro-1,1'-biphenyl
-
Materials: this compound and activated copper powder.
-
Procedure:
-
In a reaction vessel, thoroughly mix this compound with an excess of activated copper powder.
-
Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere.[18]
-
Maintain the temperature for several hours to days.
-
After cooling, extract the product with a suitable organic solvent.
-
Filter to remove copper residues and concentrate the filtrate.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data for Ullmann Reaction
| Reactant | Catalyst | Temp (°C) | Time (days) | Yield (%) |
| This compound | Activated Copper Bronze | 230 | 7 | Low to moderate |
Note: The Ullmann reaction often suffers from low yields and harsh conditions, making palladium-catalyzed alternatives more common in modern synthesis.[18]
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable precursor for a wide array of bioactive molecules and functional materials.[20][21][22] The ability to introduce diverse functionalities through sequential cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery. Furthermore, the resulting biaryl and aryl-alkyne structures are common motifs in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Logical Relationship in Multi-step Synthesis
Caption: Multi-step synthesis using this compound.
Conclusion
This compound stands out as a highly versatile and strategic intermediate in organic synthesis. The pronounced difference in reactivity between its carbon-iodine and carbon-chlorine bonds provides a reliable handle for selective and sequential functionalization through a variety of powerful cross-coupling reactions. This technical guide has provided an overview of its properties, detailed experimental protocols for key transformations, and representative quantitative data to facilitate its use in the laboratory. As the demand for complex and precisely functionalized organic molecules continues to grow, the importance of building blocks like this compound in both academic research and industrial applications is set to increase.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. CAS 637-87-6: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. biosynth.com [biosynth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. byjus.com [byjus.com]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 20. nbinno.com [nbinno.com]
- 21. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 22. Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Quality of Commercial 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-iodobenzene is a key building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility as an intermediate in the synthesis of complex molecules, such as the atypical antipsychotic Clothiapine, necessitates a thorough understanding of its commercial purity and quality. The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, product purity, and in the context of drug development, safety and efficacy. This technical guide provides an in-depth analysis of the purity and quality of commercial this compound, detailing common impurities, analytical methodologies for quality control, and typical specifications.
Commercial Specifications and Physical Properties
Commercial grades of this compound are typically offered at high purity, often exceeding 99%.[1] The quality is predominantly assessed by Gas Chromatography (GC). Key physical and chemical identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 637-87-6 | |
| Molecular Formula | C₆H₄ClI | [2] |
| Molecular Weight | 238.45 g/mol | [2] |
| Appearance | White to yellow or orange crystalline powder | |
| Melting Point | 53-54 °C (lit.) | [1] |
| Boiling Point | 226-227 °C (lit.) | [1] |
| Purity (by GC) | >99.0% |
Potential Impurities in Commercial this compound
The impurity profile of commercial this compound is influenced by its synthetic route. Common methods of synthesis may lead to several types of impurities. For instance, synthesis from p-chloroaniline via diazotization and iodine substitution can introduce various by-products. Potential impurities can be categorized as follows:
-
Regioisomers: These are isomers with the same molecular formula but different arrangements of the chloro and iodo substituents on the benzene (B151609) ring. Their similar physical properties can make them challenging to separate from the main product.
-
1-Chloro-2-iodobenzene
-
1-Chloro-3-iodobenzene
-
-
Related Dihalogenated Benzenes: Impurities arising from side reactions or impure starting materials.
-
1,4-Dichlorobenzene
-
1,4-Diiodobenzene
-
-
Residual Starting Materials and Reagents: Depending on the synthetic pathway, these could include:
-
p-Chloroaniline
-
p-Iodoaniline
-
-
Solvent Residues: Residual solvents from the reaction or purification steps.
The following table summarizes potential impurities and their identifying characteristics.
| Impurity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Chloro-2-iodobenzene | 615-41-8 | C₆H₄ClI | 238.45 |
| 1-Chloro-3-iodobenzene | 625-99-0 | C₆H₄ClI | 238.45 |
| 1,4-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | 147.00 |
| 1,4-Diiodobenzene | 624-38-4 | C₆H₄I₂ | 329.91 |
| p-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 |
Analytical Methodologies for Quality Control
A multi-pronged analytical approach is essential for the comprehensive quality assessment of this compound. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for purity assessment and quantification of volatile impurities.
This protocol is a general guideline and may require optimization based on the specific instrumentation and impurities of interest.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated benzenes. A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor with an FID. For higher accuracy, quantification against a certified reference standard is recommended.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a powerful technique for the analysis of non-volatile impurities and for orthogonal purity confirmation.
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is suitable for this separation (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B) is often effective.
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 215 nm is a reasonable starting point, with further optimization based on the UV spectra of the main component and potential impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR). ¹H NMR provides information on the proton environment and can be used to identify and quantify impurities if their signals are resolved from the main component.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used.
-
Analysis: The ¹H NMR spectrum of this compound will show two doublets in the aromatic region. Impurities can be identified by their characteristic chemical shifts and coupling patterns. Quantification can be achieved by integrating the signals of the impurities relative to a known signal of the main compound or an internal standard.
Quality Control Workflow
A robust quality control workflow ensures the consistent quality of commercial this compound. The following diagram illustrates a logical sequence for the analysis of an incoming batch.
Caption: Quality control workflow for commercial this compound.
Conclusion
The quality and purity of commercial this compound are critical for its successful application in research and development, particularly in the pharmaceutical industry. A comprehensive quality control strategy employing a combination of chromatographic and spectroscopic techniques is essential to ensure the material meets the high standards required. By understanding the potential impurities and utilizing the appropriate analytical methodologies, researchers and drug development professionals can mitigate risks associated with impure starting materials and ensure the integrity of their synthetic processes.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls and other conjugated systems. The selective functionalization of dihalogenated aromatic compounds is of particular interest as it allows for stepwise and site-specific introduction of different substituents.
This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 1-chloro-4-iodobenzene. Due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, with the former being much more susceptible to oxidative addition to the palladium catalyst, a high degree of selectivity for the coupling at the iodo-position can be achieved. This allows for the synthesis of 4-chloro-4'-substituted biphenyls, which can be further functionalized at the chloro-position in a subsequent cross-coupling reaction.
Data Presentation
The following tables summarize typical reaction conditions and yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from representative procedures for similar substrates and serves as a guideline for reaction optimization.
Table 1: Reaction Parameters for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O (4:1) | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | >90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2) | THF | 65 | 16 | ~92 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | ~88 |
Table 2: Comparison of Common Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A common, air-stable Pd(0) catalyst. Effective for many standard couplings. |
| Pd(OAc)₂ | Palladium(II) acetate | 1-3 | A versatile Pd(II) precatalyst, requires in-situ reduction. Often used with phosphine (B1218219) ligands. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2-5 | An effective catalyst for a broad range of substrates, including heteroaryls. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 2-5 | A bulky, electron-rich phosphine ligand that promotes the coupling of challenging substrates. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 2-5 | A highly active ligand for difficult couplings, including those involving aryl chlorides (at higher temperatures). |
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the selective coupling at the iodo-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (0.02 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) to the flask via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-chloro-4'-substituted biphenyl.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Sonogashira Coupling of 1-Chloro-4-iodobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4] The selective coupling at a more reactive site in a dihalogenated aromatic compound is a common requirement in multi-step organic synthesis. In the case of 1-chloro-4-iodobenzene, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective Sonogashira coupling at the iodo-substituted position.[5] The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, enabling chemoselective functionalization.[5] This application note provides detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data and experimental workflows.
Data Presentation
The following table summarizes typical yields for the Sonogashira coupling of this compound with various terminal alkynes under standard conditions. These reactions demonstrate the high efficiency and functional group tolerance of the protocol.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | 1-Chloro-4-(phenylethynyl)benzene | 95 |
| 2 | 1-Hexyne | 1-Chloro-4-(hex-1-yn-1-yl)benzene | 92 |
| 3 | 3,3-Dimethyl-1-butyne | 1-Chloro-4-(3,3-dimethylbut-1-yn-1-yl)benzene | 89 |
| 4 | Ethynyltrimethylsilane | 1-Chloro-4-((trimethylsilyl)ethynyl)benzene | 98 |
| 5 | 2-Methyl-3-butyn-2-ol | 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol | 91 |
Yields are based on isolated product after column chromatography and are representative. Actual yields may vary depending on reaction scale and purity of reagents.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Sonogashira coupling of this compound with a terminal alkyne. Phenylacetylene is used as a representative example.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Separatory funnel
-
Standard laboratory glassware
Protocol: Synthesis of 1-Chloro-4-(phenylethynyl)benzene
-
Reaction Setup:
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 238.5 mg).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg, 2 mol%) and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
The flask is then sealed with a septum and flushed with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[3]
-
-
Reagent Addition:
-
Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL) and anhydrous triethylamine (TEA, 3.0 mmol, 0.42 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes until the solids have dissolved.
-
Slowly add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture dropwise via syringe.
-
-
Reaction Progression:
-
Heat the reaction mixture to 60 °C using a heating mantle or oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the flask to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure 1-chloro-4-(phenylethynyl)benzene.
-
The final product is typically a white to off-white solid.
-
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Sonogashira coupling experiment.
References
Application Notes and Protocols: Chemoselective Heck Reaction of 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the pharmaceutical industry and materials science for the construction of complex molecular architectures. A significant challenge and opportunity arise when substrates containing multiple, differentially reactive halogen atoms are employed. 1-Chloro-4-iodobenzene presents such a case, offering the potential for selective functionalization at the more labile carbon-iodine (C-I) bond while preserving the less reactive carbon-chlorine (C-Cl) bond for subsequent transformations. This chemoselectivity is crucial for the efficient and modular synthesis of polysubstituted aromatic compounds.
These application notes provide a detailed overview of the reaction conditions and protocols for the selective Heck coupling of this compound, focusing on the preferential reaction at the iodo-substituent.
Chemoselectivity in the Heck Reaction of Dihaloarenes
The successful chemoselective Heck reaction of this compound hinges on the significant difference in bond dissociation energies and, consequently, the reactivity of the C-I and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This inherent reactivity difference allows for a high degree of selectivity under appropriate reaction conditions.
Key factors influencing the chemoselectivity include:
-
Catalyst System: The choice of palladium precursor and ligands is critical. While ligandless catalyst systems can be effective, the use of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity and selectivity.
-
Reaction Temperature: Lower reaction temperatures generally favor selective reaction at the more reactive C-I bond. Higher temperatures can lead to the undesired reaction of the C-Cl bond.
-
Base: The choice of base can influence the reaction rate and selectivity. Common bases include organic amines like triethylamine (B128534) and inorganic bases such as potassium carbonate or sodium acetate (B1210297).
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability and activity of the catalytic species.
Tabulated Summary of Reaction Conditions
The following table summarizes representative conditions for the Heck reaction of iodoarenes with various alkenes, which serve as a foundational guide for the selective coupling of this compound.
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene (B50100) | Styrene (B11656) | Pd(OAc)₂ | None | K₂CO₃ | DMF | 120 | 0.5 | 82 | [1] |
| Iodobenzene | Ethyl acrylate (B77674) | 10% Pd/C | None | Triethylamine | Cyrene | 150 | 1 | >95 | |
| Iodobenzene | Methyl acrylate | Supported Pd | None | Triethylamine / Na₂CO₃ | NMP | 140 | - | High | [2] |
| 4-Iodoacetophenone | Styrene | PVP-Pd NPs | None | K₂CO₃ | H₂O/EtOH | MW | 0.17 | 98 | [3][4] |
| 1-Bromo-4-iodobenzene (B50087) | Styrene | Pd milling balls | None | K₂CO₃ | DMF | 120 | 1 | 70 | [1] |
| 1-Bromo-4-iodobenzene | tert-Butyl acrylate | Pd milling balls | None | K₂CO₃ | DMF | 120 | 1 | 65 | [1] |
Note: The data for 1-bromo-4-iodobenzene provides a strong indication of the expected high chemoselectivity for this compound, as the C-Cl bond is even less reactive than the C-Br bond.
Experimental Protocols
The following are detailed protocols for the chemoselective Heck reaction of this compound with representative alkenes.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is adapted from conditions reported for the selective reaction of 1-bromo-4-iodobenzene.[1]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 238.5 mg).
-
Add styrene (1.2 mmol, 125 mg, 0.14 mL).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg).
-
Add anhydrous DMF (5 mL).
-
The reaction mixture is stirred and heated to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting this compound is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-chloro-stilbene.
Protocol 2: Ligandless Heck Reaction of this compound with an Acrylate
This protocol is based on general conditions for ligandless Heck reactions of iodoarenes.[2][5]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium on carbon (10% Pd/C)
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 238.5 mg), n-butyl acrylate (1.5 mmol, 192 mg, 0.22 mL), and anhydrous NMP (5 mL).
-
Add triethylamine (1.5 mmol, 152 mg, 0.21 mL).
-
Add 10% Pd/C (0.01 mmol Pd, 10.6 mg).
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product, butyl (E)-3-(4-chlorophenyl)acrylate.
Visualizations
Caption: General experimental workflow for the Heck reaction.
Caption: Factors influencing Heck reaction outcomes.
References
- 1. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The selective functionalization of dihalogenated aromatic compounds presents a unique challenge and opportunity in organic synthesis, allowing for stepwise modifications to build molecular complexity.
1-Chloro-4-iodobenzene is a versatile building block with two distinct halogen atoms. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective amination at the more reactive C-I position under carefully controlled Buchwald-Hartwig conditions. This chemoselectivity enables the synthesis of a wide range of 4-chloro-N-substituted aniline (B41778) derivatives, which are valuable intermediates for further functionalization in drug discovery and development.
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Catalytic Cycle and Selectivity
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] The resulting palladium(II) intermediate then coordinates with the amine, which, after deprotonation by a base, undergoes reductive elimination to form the desired C-N bond and regenerate the active palladium(0) catalyst.
The selectivity for the amination of the C-I bond over the C-Cl bond in this compound is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition. By carefully selecting the catalyst, ligand, base, and reaction temperature, the amination can be directed exclusively to the iodo-position, leaving the chloro-substituent intact for subsequent transformations.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the selective Buchwald-Hartwig amination of this compound with a variety of amines.
Table 1: Selective Amination of this compound with Aryl Amines [2][3]
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 12 | 85 |
| 2 | p-Toluidine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 92 |
| 3 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12 | 88 |
| 4 | 4-Fluoroaniline | Pd₂(dba)₃ (1) | BrettPhos (2) | K₂CO₃ | Toluene | 100 | 18 | 78 |
Table 2: Selective Amination of this compound with Aliphatic Amines [2][3]
| Entry | Aliphatic Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 8 | 95 |
| 2 | Morpholine (B109124) | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 90 | 12 | 89 |
| 3 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH | 80 | 10 | 91 |
| 4 | Diethylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 70 | 16 | 82 |
Experimental Protocols
The following are representative experimental protocols for the selective Buchwald-Hartwig amination of this compound.
Protocol 1: Amination with an Aryl Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-chloro-N-phenylaniline.
Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous dioxane
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and RuPhos (0.02 mmol, 2 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add morpholine (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.1 mmol, 2.1 equiv.), and anhydrous dioxane (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate 4-(4-chlorophenyl)morpholine.
Visualizations
References
Application Notes and Protocols: Regioselective Formation of (4-chlorophenyl)magnesium iodide from 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective formation of the Grignard reagent, (4-chlorophenyl)magnesium iodide, from 1-chloro-4-iodobenzene. Due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, the Grignard reagent is formed with high chemoselectivity at the iodo-substituted position. This versatile organometallic intermediate is a valuable building block in organic synthesis, particularly for the formation of carbon-carbon bonds in the development of novel therapeutic agents and other complex organic molecules.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most important and widely used organometallic reagents in synthetic organic chemistry.[1] Their formation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[1] The resulting Grignard reagent behaves as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
In dihalogenated aromatic compounds, the selective formation of a Grignard reagent at one position while leaving the other halogen intact is a powerful strategy for sequential functionalization. In the case of this compound, the carbon-iodine bond is significantly more reactive towards magnesium than the carbon-chlorine bond. This substantial difference in reactivity allows for the highly regioselective formation of (4-chlorophenyl)magnesium iodide. This application note details the procedure for this selective Grignard reagent formation and highlights its applications in organic synthesis.
Signaling Pathways and Logical Relationships
The formation of the Grignard reagent proceeds via an oxidative insertion of magnesium into the carbon-halogen bond. The generally accepted, though still debated, mechanism involves radical intermediates. The selectivity arises from the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it the kinetically favored site of reaction.
Caption: Reaction pathway for the formation of (4-chlorophenyl)magnesium iodide.
Experimental Protocols
Protocol 1: Synthesis of (4-chlorophenyl)magnesium iodide
This protocol describes the in-situ preparation of (4-chlorophenyl)magnesium iodide. Strict anhydrous conditions are crucial for the success of this reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. The flask should be under a positive pressure of inert gas.
-
Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Preparation of Aryl Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation of Reaction: Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-to-brown solution of (4-chlorophenyl)magnesium iodide is ready for use in subsequent reactions.
Protocol 2: Titration of the Grignard Reagent
To determine the concentration of the prepared Grignard reagent, a titration is recommended.
Materials:
-
Anhydrous iodine
-
Anhydrous THF
-
1.0 M solution of LiCl in THF (optional, but improves endpoint detection)
-
The prepared Grignard reagent solution
-
Dry glassware (burette, flask)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve a known mass of iodine in anhydrous THF (and the LiCl solution, if used).
-
Cool the iodine solution to 0 °C.
-
Titrate the iodine solution with the prepared Grignard reagent until the characteristic brown color of iodine disappears.
-
The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 equivalents of Grignard reagent react with 1 equivalent of iodine).
Data Presentation
The following tables summarize expected yields based on similar reactions and provide a comparison of reaction conditions.
Table 1: Expected Yields for Grignard Reagent Formation
| Starting Material | Product | Solvent | Typical Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | 4-Chlorophenylmagnesium bromide | THF | 85-95 | [2] |
| p-Dichlorobenzene | 4-Chlorophenylmagnesium chloride | THF | ~90 | [3] |
| This compound | (4-chlorophenyl)magnesium iodide | THF | 80-90 (Estimated) | N/A |
Table 2: Comparison of Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[4] |
| Temperature | Room Temperature to Reflux | Initiation may require gentle heating, and the reaction is often maintained at reflux to ensure completion. |
| Initiator | Iodine, 1,2-dibromoethane | Activates the magnesium surface by removing the passivating oxide layer.[5] |
| Atmosphere | Anhydrous Nitrogen or Argon | Grignard reagents are highly sensitive to moisture and oxygen.[4] |
Applications in Drug Development and Organic Synthesis
The (4-chlorophenyl)magnesium iodide reagent is a valuable tool for introducing the 4-chlorophenyl moiety into a wide range of molecules. This structural motif is present in numerous pharmaceuticals and agrochemicals.
Cross-Coupling Reactions
The prepared Grignard reagent can be used in various transition metal-catalyzed cross-coupling reactions to form biaryl structures.
-
Kumada Coupling: This reaction involves the coupling of the Grignard reagent with another aryl or vinyl halide, typically catalyzed by a nickel or palladium complex.[6][7] This is a direct method for the synthesis of unsymmetrical biaryls.[8]
Caption: Schematic of a Kumada cross-coupling reaction.
-
Negishi Coupling: The Grignard reagent can be transmetalated to an organozinc species, which then undergoes a palladium- or nickel-catalyzed cross-coupling with an organic halide.[9][10] This method often offers broader functional group tolerance.[11]
Reactions with Carbonyl Compounds
A classic application of Grignard reagents is their reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[1] Reaction with esters yields tertiary alcohols after double addition. These reactions are fundamental for building molecular complexity.
Caption: Workflow for the reaction of a Grignard reagent with a carbonyl compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate | Wet glassware or solvent; passivated magnesium surface. | Thoroughly dry all glassware and use anhydrous solvents. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low yield of Grignard reagent | Presence of moisture or oxygen; incomplete reaction. | Ensure all operations are under a strict inert atmosphere. Allow sufficient reaction time, with gentle heating if necessary. |
| Formation of side products (e.g., biphenyls) | High local concentration of aryl halide; elevated temperatures. | Add the aryl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration. Avoid excessive heating. |
Safety Precautions
-
Grignard reagents are highly reactive and react violently with water and protic solvents. All operations must be carried out under strictly anhydrous conditions and an inert atmosphere.
-
Diethyl ether and THF are extremely flammable and have low boiling points. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these detailed protocols and considering the potential challenges, researchers can successfully generate and utilize (4-chlorophenyl)magnesium iodide for a wide range of synthetic applications in drug discovery and materials science.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling | NROChemistry [nrochemistry.com]
- 11. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Selective Cross-Coupling Reactions of 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the selective functionalization of 1-chloro-4-iodobenzene, a versatile building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for chemoselective cross-coupling reactions, enabling the sequential introduction of diverse functionalities. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, focusing on the selective activation of the more labile C-I bond.
Core Concepts: Chemoselectivity
The selective cross-coupling of this compound is predicated on the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent transition metal catalyst, typically palladium or nickel complexes. This inherent reactivity difference allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position while leaving the chloro-substituent at the 1-position intact for subsequent transformations.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. In the case of this compound, the reaction can be controlled to selectively couple at the iodo-position.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 95 | [1] |
| 2 | 4-Methylphenylboronic acid | Pd/Hydroxyapatite | K₃PO₄ | H₂O | 100 | 1 | >99 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | ~70-80 | [2] |
| 4 | Thiophene-2-boronic acid | Pd/Hydroxyapatite | K₃PO₄ | H₂O | 100 | 1 | >99 | [1] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures for the coupling of aryl iodides.[1]
Materials:
-
This compound (1.0 mmol, 238.5 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23 mg)
-
Base (e.g., K₂CO₃, 2.0 mmol, 276 mg)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable arylalkyne intermediates. The reaction is catalyzed by a combination of palladium and copper complexes.
Quantitative Data: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | ~90 | [3] |
| 2 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | ~85-95 | [3] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 3 | 95 | [4] |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 3 | 96 | [4] |
Experimental Protocol: Selective Sonogashira Coupling
This protocol is based on a general procedure for the Sonogashira coupling of aryl iodides.[3]
Materials:
-
This compound (1.0 mmol, 238.5 mg)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 0.28 mL)
-
Anhydrous THF (5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF.
-
Add triethylamine to the mixture via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. The formation of a precipitate (triethylammonium iodide) is often observed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench with 2 M HCl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Heck Reaction: Vinylation of this compound
The Heck reaction provides a method for the arylation of alkenes. With this compound, selective vinylation at the iodo-position can be achieved.
Quantitative Data: Heck Reaction of this compound
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | 130-140 | 40 | 85 | [5] |
| 2 | Ethyl acrylate | 10% Pd/C | Et₃N | Cyrene | 150 | 1-2 | 75-90 | [6] |
| 3 | Methyl acrylate | Supported Pd | Et₃N / Na₂CO₃ | NMP | 120 | ~2 | ~95 | |
| 4 | Styrene | PdCl₂ / TDTAT | Na₂CO₃ | H₂O | 100 | 6 | 74 | |
| (TDTAT = N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine) |
Experimental Protocol: Selective Heck Reaction
This protocol is adapted from a procedure for the Heck reaction of aryl iodides in a bio-based solvent.[6]
Materials:
-
This compound (1.0 mmol, 238.5 mg)
-
Alkene (e.g., ethyl acrylate, 1.2 mmol, 120 mg)
-
10% Palladium on carbon (Pd/C) (0.5 mg)
-
Triethylamine (TEA) (1.0 mmol, 0.14 mL)
-
Cyrene (1 mL)
-
Screw-capped tube
Procedure:
-
In a screw-capped tube, add this compound, the alkene, triethylamine, Cyrene, and 10% Pd/C.
-
Seal the tube with a cap and Teflon tape.
-
Stir the reaction mixture at 150 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite®.
-
Dilute the filtrate with ethyl acetate (2.5 mL) and wash with water (2.5 mL).
-
Separate the organic layer, dry, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Recent developments have enabled the selective amination of the C-I bond in dihaloarenes using nickel catalysis.
Quantitative Data: Selective Buchwald-Hartwig Type Amination of this compound
| Entry | Amine | Catalyst System | Activator | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Toluidine | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | Toluene | 100 | 24 | 94 | |
| 2 | Aniline | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | Toluene | 100 | 24 | 73 | |
| 3 | p-Methoxyaniline | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | Toluene | 100 | 24 | 91 | |
| 4 | Morpholine | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | Toluene | 100 | 48 | 84 |
Experimental Protocol: Selective Nickel-Catalyzed Amination
This protocol is based on a phenylboronic ester-activated, nickel-catalyzed amination selective for aryl iodides.
Materials:
-
This compound (1.0 mmol, 238.5 mg)
-
Amine (3.0 mmol)
-
Ni(acac)₂ (0.02 mmol, 5.1 mg)
-
Phenylboronic ester (1.3 mmol)
-
K₃PO₄ (3.0 mmol, 636 mg)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction tube with a screw cap
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction tube, add this compound, the amine, Ni(acac)₂, phenylboronic ester, and K₃PO₄.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C for the specified time.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship in Selective C-I vs. C-Cl Bond Activation
Caption: Logic of selective C-I bond activation.
References
- 1. This compound 99 637-87-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Chloro-4-iodobenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-chloro-4-iodobenzene as a versatile building block in the synthesis of key pharmaceutical intermediates. Its unique structure, featuring two different halogen atoms on a benzene (B151609) ring, allows for selective, sequential cross-coupling reactions, making it an invaluable tool in the construction of complex molecular architectures found in modern therapeutics. This document outlines protocols for common palladium-catalyzed reactions and provides examples of its application in the synthesis of significant drug classes.
Introduction
This compound (C₆H₄ClI) is an aromatic organic compound that serves as a critical starting material or intermediate in pharmaceutical synthesis.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the less reactive C-Cl bond at the 1-position intact for subsequent transformations.[2] This chemoselectivity is instrumental in the streamlined synthesis of biaryl compounds, arylalkynes, and arylamines, which are common motifs in a wide range of pharmaceuticals.[3][4]
This document details the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Applications in Pharmaceutical Synthesis
The intermediates synthesized from this compound are integral to the production of various classes of therapeutic agents, including:
-
Selective Estrogen Receptor Modulators (SERMs): Used in the treatment of breast cancer and osteoporosis.[5][6]
-
Tyrosine Kinase Inhibitors (TKIs): A major class of targeted cancer therapies.[7][8][9]
-
Combretastatins: Natural products and their analogs with potent anti-cancer and anti-angiogenic properties.[10][11]
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with various boronic acids at the iodine-bearing position.[3]
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling of an arylboronic acid at the 4-position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 4-aryl-1-chlorobenzene intermediate.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | Cs₂CO₃ (2) | Dioxane | 80 | 12 | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 4 | ~88 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[2][12] This reaction is highly effective for the selective alkynylation of this compound at the C-I bond.[13]
Protocol 2: Selective Sonogashira Coupling of this compound
This protocol details the coupling of a terminal alkyne to the 4-position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or another suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.) in triethylamine (5 mL) and THF (5 mL).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%) and copper(I) iodide (0.03 mmol, 3 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the ammonium (B1175870) salt precipitate, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-chloro-4-(alkynyl)benzene intermediate.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | RT | 2 | ~95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | Toluene | 50 | 3 | ~92 |
| 3 | 1-Octyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Piperidine | DMF | RT | 4 | ~89 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][14] This method allows for the selective amination of this compound at the more reactive C-I position.
Protocol 3: Selective Buchwald-Hartwig Amination of this compound
This protocol describes the coupling of a primary or secondary amine to the 4-position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Toluene or Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-amino-1-chlorobenzene intermediate.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | ~85 |
| 3 | n-Butylamine | Pd-G3-XPhos (1) | - | LHMDS (1.5) | THF | 65 | 8 | ~90 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Visualization of Synthetic and Signaling Pathways
The following diagrams illustrate the logical flow of the synthetic strategies and the biological pathways targeted by pharmaceuticals derived from this compound intermediates.
Caption: Synthetic utility of this compound.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical synthesis of N-arylbenzophenanthridine selective estrogen receptor modulators (serms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Combretastatin A-4 Analogs and their Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Chloro-4-iodobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-iodobenzene is a versatile dihalogenated aromatic compound that serves as a critical building block in the synthesis of a wide array of advanced materials. Its unique reactivity, stemming from the differential reactivity of the C-I and C-Cl bonds, allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conducting polymers and liquid crystals, two key areas in materials science.
Application in the Synthesis of Conducting Polymers
This compound is an excellent starting material for the synthesis of conjugated polymers, which are essential components in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The differential reactivity of the iodine and chlorine substituents allows for regioselective polymerization, leading to well-defined polymer structures.
Synthesis of Poly(p-phenylenevinylene) (PPV) Derivatives via Heck Coupling
The Heck reaction can be employed to synthesize poly(p-phenylenevinylene) (PPV) derivatives. The more reactive C-I bond of this compound selectively reacts with an alkene, leaving the C-Cl bond intact for potential post-polymerization modification.
Experimental Protocol: Heck Coupling for the Synthesis of a PPV Precursor
This protocol describes the synthesis of a repeating unit precursor for a chlorinated PPV derivative.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq) in anhydrous DMF.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add triethylamine (2.0 eq) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired stilbene (B7821643) derivative.
Table 1: Representative Data for Heck Coupling of this compound with Styrene
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~85 |
Diagram 1: Heck Coupling Reaction Workflow
Application Notes and Protocols for Palladium-Catalyzed Synthesis with 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis utilizing 1-chloro-4-iodobenzene. This versatile difunctionalized aromatic compound serves as a valuable building block in organic synthesis, allowing for selective and sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds enables the controlled introduction of various functionalities, making it a key intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2]
The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond.[1][3][4] This reactivity difference (I > Br > OTf > Cl) is the foundation for chemoselective functionalization, allowing for reactions to occur preferentially at the iodo-position while leaving the chloro-substituent intact for subsequent transformations.[3]
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[7] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with a variety of boronic acids or esters at the iodo-position.[4]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | ~85[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | >90 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Dioxane | 90 | 16 | ~88 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) and the solvent system (e.g., toluene/H₂O, 10:1, 5 mL).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.[4]
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[3][10] The high reactivity of the C-I bond in this compound allows for selective coupling with terminal alkynes.[3]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | THF | 60 | >95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | ~92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | ~90 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF, 5 mL) in a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the amine base (e.g., triethylamine, 3.0 mmol).[3]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at the specified temperature (e.g., 60 °C) for the required time, monitoring by TLC or GC-MS.
-
Workup and Purification: After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[11][12] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.[12] Selective amination at the iodo-position of this compound can be achieved with high efficiency.[13]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | >95[12] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | ~90[14] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | ~93 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) in an oven-dried Schlenk tube.[12]
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the tube and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product via flash column chromatography.[12]
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide.[15][16] Organostannanes are stable to air and moisture, making them convenient coupling partners.[15][17] The C-I bond of this compound readily undergoes Stille coupling, allowing for the introduction of various organic fragments.
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | LiCl | DMF | 95 | ~85[18] |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Toluene | 100 | ~90 |
| 3 | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | ~88 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Selective Stille Coupling
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1 mmol, 1.1 equiv.) in a degassed solvent (e.g., DMF, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir until the starting material is consumed, as determined by TLC or GC-MS.
-
Workup and Purification: Cool the reaction mixture and dilute with diethyl ether. Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[19] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.[20] The more reactive C-I bond of this compound allows for selective vinylation.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | ~80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | ~85 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | Herrmann's catalyst (2) | NaOAc (2) | DMA | 120 | ~75 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Selective Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if required), and the base (e.g., Et₃N, 1.5 mmol).
-
Add the solvent (e.g., DMF, 5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Workflow and Decision Making
The choice of the appropriate palladium-catalyzed reaction depends on the desired final product and the available starting materials. The following diagrams illustrate a typical experimental workflow and a decision-making process for utilizing this compound.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Minimizing homocoupling in Suzuki reactions of 1-Chloro-4-iodobenzene
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura reactions, specifically focusing on minimizing homocoupling side reactions when using 1-chloro-4-iodobenzene.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki-Miyaura cross-coupling of this compound.
Issue 1: High levels of boronic acid homocoupling product (biaryl, Ar'-Ar') are observed.
-
Potential Cause 1: Presence of Oxygen.
-
Explanation: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then mediate the homocoupling of the boronic acid, which consumes the nucleophile and reduces the yield of the desired cross-coupled product.[3][4] Even trace amounts of oxygen can have a significant impact.[5]
-
Solution: Implement a rigorous deoxygenation procedure for all solvents, reagents, and the reaction vessel. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1][6]
-
-
Potential Cause 2: Use of a Pd(II) Precatalyst.
-
Explanation: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂, a common pathway for its reduction to the catalytically active Pd(0) state is through the stoichiometric homocoupling of two boronic acid molecules.[3][7]
-
Solution:
-
Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[1]
-
If a Pd(II) source is necessary, add a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), to the reaction mixture before adding the palladium catalyst. This can help reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][4][5]
-
-
-
Potential Cause 3: Inappropriate Ligand Choice.
-
Explanation: The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the catalytic steps. Ligands that are not sufficiently bulky or electron-rich may not adequately promote the desired reductive elimination step over side reactions.
-
Solution: Screen bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos.[6] These ligands can accelerate the rate-determining oxidative addition and the final reductive elimination step, disfavoring the pathways that lead to homocoupling.[3][8]
-
Issue 2: The reaction shows low conversion of this compound and/or formation of undesired bis-coupled product.
-
Potential Cause 1: Suboptimal Reaction Conditions for Selective C-I Coupling.
-
Explanation: this compound has two potential reaction sites. Oxidative addition is significantly faster at the C-I bond than the C-Cl bond.[3][9] However, harsh conditions (high temperature, prolonged reaction times) can lead to a second coupling at the C-Cl bond, reducing the yield of the desired mono-coupled product.
-
Solution:
-
Temperature Control: Start with a moderate temperature (e.g., 70-80 °C) and monitor the reaction closely. Avoid excessive heat, which can promote the slower oxidative addition at the C-Cl bond.[10]
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to drive the reaction to completion at the C-I bond, but avoid a large excess which can favor side reactions.
-
-
-
Potential Cause 2: Inefficient Catalyst System.
-
Explanation: The chosen catalyst and ligand combination may not be active enough for the C-I bond at the desired temperature, leading to low conversion.
-
Solution: Employ a highly active catalyst system known for efficient coupling of aryl iodides. Buchwald-type ligands are often effective.[11] For challenging substrates, screening different palladium sources and ligands is recommended.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl.[1][12] This undesired process consumes the boronic acid and catalyst, leading to a lower yield of the intended cross-coupled product and complicating purification.[1]
Q2: How does the choice of base and solvent affect homocoupling and selectivity?
A2: The base and solvent system is critical. The base is required to activate the boronic acid for the transmetalation step.[13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[12] The choice can influence reaction rates and side reactions. For instance, an overly strong base might accelerate boronic acid decomposition.[12] The solvent, often a mixture like Dioxane/water or Toluene/water, must be chosen to ensure solubility of all components.[1] The solvent can also influence selectivity in dihaloarenes.[9]
Q3: Can the stability of the boronic acid affect the reaction outcome?
A3: Yes, absolutely. Boronic acids can be susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[6] Using high-purity boronic acids is crucial. For sensitive substrates, more stable boronic acid derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid.[1]
Q4: For this compound, why does the reaction selectively occur at the iodine position?
A4: The selectivity is dictated by the rates of oxidative addition of the palladium catalyst to the carbon-halogen bonds. The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond.[3][9] This difference in reactivity allows for the selective formation of the mono-coupled product, provided the reaction conditions are controlled to prevent a subsequent, slower coupling at the C-Cl position.[10]
Data Presentation
Table 1: Effect of Reaction Parameters on Selectivity and Homocoupling (This table summarizes general trends based on established principles of Suzuki-Miyaura reactions.)
| Parameter | Condition A (Favors Cross-Coupling) | Condition B (May Increase Homocoupling) | Rationale |
| Atmosphere | Rigorously Degassed (Argon/Nitrogen) | Presence of Air/Oxygen | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[2][5] |
| Pd Source | Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) | Pd(II) Precatalyst (e.g., Pd(OAc)₂) | Pd(II) reduction to Pd(0) can proceed via homocoupling of the boronic acid.[3][4] |
| Ligand | Bulky, Electron-Rich (e.g., SPhos, XPhos) | Less Bulky (e.g., PPh₃ at low temp) | Bulky ligands promote reductive elimination of the desired product.[3][8] |
| Temperature | Moderate (e.g., 70-80 °C) | High (e.g., >110 °C) | Higher temperatures can sometimes promote side reactions and bis-coupling.[10] |
| Boronic Acid | High-Purity Boronic Acid / Ester (Bpin) | Degraded Boronic Acid | Impurities and degradation products can lead to lower yields and side reactions.[1][12] |
Experimental Protocols
Protocol 1: General Procedure for Rigorous Deoxygenation of Reaction Mixture
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture.
-
Solid Reagents: Add the this compound (1.0 eq.), arylboronic acid (1.2 eq.), base (e.g., K₃PO₄, 2.0 eq.), palladium catalyst, and ligand to the reaction flask equipped with a magnetic stir bar.
-
Seal and Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate and Backfill: Carefully evacuate the flask under vacuum for 1-2 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle 3-5 times to ensure complete removal of atmospheric gases.[7]
-
Solvent Addition: Add the previously degassed solvent(s) via a syringe or cannula under a positive pressure of inert gas.
-
Subsurface Sparge: For the most rigorous deoxygenation, bubble the inert gas through the solvent mixture via a long needle for 15-30 minutes before heating.[1][5]
Protocol 2: Optimized Suzuki-Miyaura Reaction of this compound
-
Reagents & Setup: To a dried flask, add this compound (1 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered K₃PO₄ (2 mmol, 2.0 eq.).
-
Catalyst/Ligand: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Deoxygenation: Seal the reaction flask and perform the deoxygenation procedure as described in Protocol 1 (steps 3-4).
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) (4 mL) and degassed water (1 mL) to the reaction flask via syringe. Sparge the mixture for 15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the catalyst/ligand mixture to the flask.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of this compound and the formation of the mono-coupled product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Suzuki catalytic cycle with the competing homocoupling pathway shown in red.
Caption: A workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Cross-Coupling Reactions with 1-Chloro-4-iodobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 1-chloro-4-iodobenzene, with a specific focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful substrate for sequential cross-coupling reactions?
A1: this compound is a valuable building block in organic synthesis due to the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for selective functionalization at the iodo-position under milder reaction conditions, leaving the chloro-position available for a subsequent, distinct cross-coupling reaction under more forcing conditions. This stepwise approach is instrumental in the synthesis of complex, unsymmetrical molecules.
Q2: What is dehalogenation and why is it a problem in cross-coupling reactions?
A2: Dehalogenation is a common side reaction where a halogen atom on the aryl halide is replaced by a hydrogen atom, leading to the formation of a hydrodehalogenated byproduct (e.g., chlorobenzene (B131634) from this compound). This unwanted reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling?
A3: The predominant mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.
Q4: Which halogen is more prone to dehalogenation in this compound?
A4: The iodine atom is more susceptible to both the desired cross-coupling and the undesired dehalogenation. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.
Troubleshooting Guides
This section provides specific solutions to common problems encountered during the cross-coupling of this compound.
Issue 1: Significant Formation of Dehalogenated Byproduct (Chlorobenzene)
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or tBuXPhos. These ligands promote the desired reductive elimination over the dehalogenation pathway. For Suzuki-Miyaura reactions, dppf can also be effective. |
| Base-Induced Hydride Formation | Switch to a milder base. Strong bases like NaOtBu can promote the formation of Pd-H species. Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is of high purity and handled under an inert atmosphere. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor dehalogenation. Start with a lower temperature and gradually increase if the reaction is too slow. |
| Solvent Effects | The choice of solvent can influence the rate of dehalogenation. In some cases, switching from ethereal solvents like dioxane or THF to aromatic hydrocarbons like toluene (B28343) can reduce this side reaction.[1] Always use anhydrous, degassed solvents. |
| Presence of Water or Other Protic Impurities | Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be set up and run under a strictly inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Low Yield of the Desired Cross-Coupled Product
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Impurities in the reagents or solvents can poison the catalyst. Use high-purity starting materials. |
| Poor Solubility of Reagents | The insolubility of the base or other reagents can hinder the reaction. For inorganic bases, ensure they are finely powdered. A co-solvent system (e.g., dioxane/water) can improve solubility in Suzuki reactions. |
| Suboptimal Ligand-to-Metal Ratio | The ratio of ligand to palladium can be critical. Typically, a 1:1 or 2:1 ligand-to-palladium ratio is used, but this may need to be optimized for your specific reaction. |
| Inefficient Transmetalation (Suzuki-Miyaura) | The choice of base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The addition of water can facilitate this step by helping to dissolve the inorganic base. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the selective cross-coupling of this compound, highlighting conditions that minimize dehalogenation.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 4-chloro-1,1'-biphenyl (B8660220) (%) | Dehalogenation (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | <5 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 92 | Not reported |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85 | ~10 |
Note: Data is compiled from various literature sources and represents typical outcomes. Actual results may vary.
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 1-chloro-4-(phenylethynyl)benzene (B1582928) (%) | Dehalogenation (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >98 | <2 |
| Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | RT | 4 | 96 | Not reported |
| Pd/C (5) | CuI (5) | K₂CO₃ | DMF | 100 | 12 | 88 | Not reported |
Note: Data is compiled from various literature sources and represents typical outcomes. Actual results may vary.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol is a representative example for achieving selective coupling at the iodine position.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed toluene and water (10:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Selective Sonogashira Coupling of this compound
This protocol is a representative example for achieving selective coupling at the iodine position.
-
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Anhydrous, degassed triethylamine (B128534) (Et₃N) and THF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF followed by triethylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Simplified catalytic cycle for Suzuki coupling showing the dehalogenation pathway.
References
Technical Support Center: Optimizing Catalyst Loading for 1-Chloro-4-iodobenzene Heck Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Heck reaction of 1-chloro-4-iodobenzene. The unique bifunctional nature of this substrate presents specific challenges in achieving high yield and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction with this compound, with a focus on catalyst loading and related parameters.
Issue 1: Low or No Conversion of this compound
| Question | Possible Causes & Solutions |
| Why is my reaction not proceeding to completion? | Inadequate Catalyst Loading: The concentration of the active palladium catalyst may be too low to facilitate the reaction efficiently. Solution: Incrementally increase the palladium catalyst loading (e.g., from 0.5 mol% to 1-3 mol%). For particularly challenging alkenes, higher loadings may be required.[1] Inactive Catalyst: The Pd(0) active species may not be forming from the precatalyst, or the catalyst may have decomposed.[2] Solution: Use a high-quality precatalyst and ensure anhydrous reaction conditions, unless otherwise specified. Consider using a pre-activated catalyst or a more robust ligand system. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the oxidative addition step. Solution: Gradually increase the reaction temperature. Monitoring the reaction progress at different temperatures can help identify the optimal condition.[1][3] |
| My catalyst seems to be inactive from the start. | Poor Precatalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[2] Solution: Ensure the reaction conditions (e.g., solvent, base, temperature) are suitable for the in-situ reduction of the precatalyst. The use of certain additives can sometimes facilitate this step. |
Issue 2: Poor Chemoselectivity (Reaction at the C-Cl Bond)
| Question | Possible Causes & Solutions |
| Why am I observing products from the reaction at the C-Cl bond? | High Catalyst Loading: Excessive catalyst concentration can lead to a decrease in selectivity, promoting the reaction at the less reactive C-Cl bond. Solution: Reduce the catalyst loading incrementally (e.g., from 2 mol% down to 0.1 mol%) to find a concentration that favors the more reactive C-I bond.[4] High Reaction Temperature: Elevated temperatures can provide sufficient energy to activate the stronger C-Cl bond, leading to a loss of selectivity. Solution: Screen lower reaction temperatures to identify a window where the C-I bond reacts selectively. Ligand Choice: The electronic and steric properties of the ligand can influence the selectivity of the oxidative addition step. Solution: Experiment with different phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands can sometimes enhance selectivity. |
| How can I favor the reaction at the C-I bond exclusively? | Fine-tuning Catalyst Loading: This is a critical parameter. Start with a low catalyst loading (e.g., 0.5 mol%) and monitor the reaction closely. Controlled Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate at the C-I bond. |
Issue 3: Formation of Side Products
| Question | Possible Causes & Solutions |
| What is causing the formation of homocoupled products (e.g., 4,4'-dichloro-biphenyl)? | High Catalyst Loading: An excess of the active catalyst can promote the undesired coupling of the aryl halide with itself. Solution: Decrease the catalyst loading. Presence of Oxygen: Oxygen can facilitate homocoupling pathways. Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| I am observing the formation of reduced arene (4-chloro-iodobenzene is converted to chlorobenzene). | β-Hydride Elimination from a Pd-H species: This can occur under certain conditions and with specific bases. Solution: The choice of base and solvent can influence this side reaction. Screening different bases (e.g., organic vs. inorganic) may help to minimize it. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Heck reaction of this compound?
A1: A good starting point for optimization is typically between 0.5 and 2 mol% of a palladium precatalyst, such as Pd(OAc)₂ or a preformed Pd(0) complex. The optimal loading is highly dependent on the specific alkene, solvent, base, and ligand used.
Q2: How does the choice of palladium precatalyst affect the reaction?
A2: Different precatalysts, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(dba)₂, can exhibit varying activities. Pd(II) sources require in-situ reduction to the active Pd(0) species, and the efficiency of this process can be influenced by the reaction conditions.[2] Pd(0) sources, like Pd(PPh₃)₄, are already in the active oxidation state but might be less stable at higher temperatures.
Q3: What is the role of the ligand in optimizing catalyst loading?
A3: The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition (e.g., formation of palladium black).[5] For a given catalyst loading, a more efficient ligand can lead to higher turnover numbers and a more active catalytic system. The ligand-to-palladium ratio is also a critical parameter to optimize.
Q4: Can I perform this reaction without a phosphine ligand?
A4: Yes, "phosphine-free" Heck reactions are possible, often in the presence of N-heterocyclic carbene (NHC) ligands, or under specific conditions with certain palladium salts, sometimes in polar aprotic solvents or ionic liquids.[6][7] However, for achieving high chemoselectivity with this compound, a well-defined ligand is often beneficial.
Q5: When should I consider using a supported palladium catalyst?
A5: Supported palladium catalysts, such as palladium on charcoal (Pd/C), can be advantageous for easier product purification and catalyst recycling.[8][9] However, leaching of palladium into the solution can still occur, and the catalytic activity might differ from homogeneous systems.[8]
Experimental Protocols
General Protocol for Catalyst Loading Optimization in the Heck Reaction of this compound with an Alkene (e.g., Styrene)
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., 0.5 - 2 mol%) and the ligand (e.g., 1-4 equivalents relative to palladium).
-
Reagent Addition: Add the base (e.g., 1.5 - 2.5 equivalents), followed by this compound (1 equivalent), the alkene (1.1 - 1.5 equivalents), and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Data Presentation
Table 1: Example of Catalyst Loading Optimization Data
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield of C-I Product (%) | Yield of C-Cl Product (%) |
| 1 | 0.5 | 1.0 | Et₃N | 100 | 12 | 85 | 82 | <1 |
| 2 | 1.0 | 2.0 | Et₃N | 100 | 8 | 98 | 95 | 2 |
| 3 | 2.0 | 4.0 | Et₃N | 100 | 6 | >99 | 93 | 5 |
| 4 | 1.0 | 2.0 | K₂CO₃ | 120 | 10 | 95 | 90 | 4 |
Note: This table presents illustrative data. Actual results will vary depending on the specific reactants and conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions [organic-chemistry.org]
Effect of base and solvent on selective coupling of 1-Chloro-4-iodobenzene
Welcome to the Technical Support Center for the selective coupling of 1-chloro-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing these critical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective coupling of this compound?
A1: The selective coupling of this compound is based on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is typically the rate-determining step, occurs much more readily at the weaker C-I bond than at the stronger C-Cl bond. This inherent reactivity difference (Ar-I > Ar-Br > Ar-Cl) allows for the selective formation of a new bond at the iodo-position while leaving the chloro-position intact, provided the reaction conditions are carefully controlled.
Q2: How do I favor mono-coupling over di-coupling?
A2: To favor mono-coupling at the iodo-position, it is crucial to employ mild reaction conditions. This includes using a highly active catalyst at a low loading, maintaining a relatively low reaction temperature, and limiting the reaction time. Careful monitoring of the reaction progress by techniques such as TLC, GC, or LC-MS is essential to stop the reaction once the desired mono-coupled product is predominantly formed, thereby preventing the slower reaction at the chloro-position.
Q3: What should I do if I observe low or no reactivity?
A3: Low reactivity can stem from several factors. First, ensure your palladium catalyst is active. Using a fresh batch or an air-stable pre-catalyst can be beneficial. The choice of ligand is also critical; for less reactive substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the oxidative addition step. Additionally, the base and solvent system play a crucial role. A stronger base or a solvent that better solubilizes the reactants and the base might be necessary. Finally, a gradual increase in temperature can improve reaction kinetics, but this must be balanced against the risk of losing selectivity.
Q4: I am seeing significant amounts of the di-coupled product. How can I improve selectivity?
A4: The formation of the di-coupled product indicates that the reaction conditions are too harsh or the reaction time is too long, leading to the reaction at the less reactive C-Cl bond. To improve selectivity for the mono-coupled product, consider the following adjustments:
-
Lower the reaction temperature: This will further differentiate the reaction rates at the C-I and C-Cl positions.
-
Reduce the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed and before significant formation of the di-coupled product occurs.
-
Decrease the catalyst loading: A lower catalyst concentration can sometimes favor the more facile C-I bond activation.
-
Re-evaluate your base and solvent: While a strong base can be necessary for reactivity, an overly strong base might promote the less-favored reaction. Similarly, the solvent can influence the reactivity profile.
Q5: Are there any specific safety precautions I should take when working with this compound and palladium catalysts?
A5: Yes. This compound is a halogenated aromatic compound and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Coupled Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or consider an air-stable precatalyst. Ensure the catalyst is properly activated if necessary. |
| Inappropriate Ligand | For challenging couplings, switch to a more electron-rich and sterically bulky phosphine ligand to facilitate oxidative addition. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Sonogashira, ensure the amine base is sufficiently pure and dry. |
| Poor Solubility | Select a solvent system that ensures all reactants are well-dissolved at the reaction temperature. For Suzuki couplings, a mixture of an organic solvent and water is often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C, while carefully monitoring the selectivity. |
Issue 2: Poor Selectivity (Significant Di-Coupling)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lower the reaction temperature to increase the difference in reactivity between the C-I and C-Cl bonds. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Base is Too Strong | Consider using a milder base that is sufficient for the C-I coupling but less likely to promote C-Cl coupling. |
| High Catalyst Loading | Reduce the catalyst loading to favor the more reactive site. |
Issue 3: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can promote homocoupling of the coupling partners. |
| In Sonogashira, Copper-Mediated Alkyne Dimerization | If using a copper co-catalyst, ensure rigorous exclusion of air. Alternatively, consider a copper-free Sonogashira protocol. |
| In Suzuki, Boronic Acid Decomposition | Use fresh, high-purity boronic acid. Ensure the base is not causing premature decomposition. |
Data Presentation
The following tables provide a summary of typical reaction conditions for the selective mono-coupling of this compound. Note that optimal conditions are substrate-dependent and these tables should be used as a starting point for optimization.
Table 1: Selective Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 4-chloro-1-(phenylethynyl)benzene (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | 4 | ~95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 25 | 6 | ~92 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine (3) | Toluene | 50 | 3 | ~90 |
| 4 | Pd(PPh₃)₂Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 80 | 8 | ~85 (Copper-free) |
Table 2: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 4-chloro-1,1'-biphenyl (B8660220) (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~94 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 90 | 8 | ~96 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | THF/H₂O (10:1) | 70 | 10 | ~93 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 6 | ~90 |
Table 3: Selective Heck Coupling of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 1-chloro-4-styrylbenzene (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~88 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 120 | 10 | ~85 |
| 3 | Pd/C (5) | - | K₂CO₃ (2) | DMAc/H₂O (3:1) | 130 | 16 | ~80 |
| 4 | Pd(OAc)₂ (2) | - | i-Pr₂NEt (2) | Dioxane | 100 | 14 | ~82 |
Experimental Protocols
General Considerations
All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous and deoxygenated solvents. Glassware should be oven- or flame-dried before use.
Protocol 1: Selective Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (e.g., phenylboronic acid, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Selective Heck Coupling
-
In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the alkene (e.g., styrene, 1.5 equiv.) via syringe.
-
Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the selective cross-coupling of this compound.
Technical Support Center: Troubleshooting Grignard Reagent Formation with 1-Chloro-4-iodobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful formation of a Grignard reagent from 1-chloro-4-iodobenzene. Due to the differential reactivity of the carbon-halogen bonds, this substrate is designed to selectively form the Grignard reagent at the more reactive iodine position.[1][2] However, challenges common to all Grignard reactions, such as initiation and side reactions, can still arise.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What are the most common causes?
Failure to initiate is the most common problem in Grignard synthesis. The primary culprits are:
-
Passivating Magnesium Oxide (MgO) Layer: Magnesium turnings are almost always coated with a layer of MgO upon exposure to air.[3][4] This layer is inert and prevents the organic halide from reaching the reactive magnesium metal surface.[4]
-
Presence of Water: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water.[5][6] This quenches the reaction and prevents the reagent from forming. All glassware, solvents, and reagents must be scrupulously anhydrous.[7]
-
Impure Reagents: Impurities in the this compound or the solvent can inhibit the reaction.[7]
Q2: How can I effectively activate the magnesium to start the reaction?
Activating the magnesium involves removing the protective oxide layer to expose a fresh, reactive surface.[3] Several methods can be employed:
-
Mechanical Activation: Before adding solvent, use a dry glass stirring rod to firmly crush some of the magnesium turnings against the bottom of the flask under an inert atmosphere.[3][4] This physically breaks the oxide layer.
-
Chemical Activation:
-
Iodine (I₂): Add a single small crystal of iodine to the magnesium.[3] The disappearance of the characteristic purple or brown color is a strong indicator of successful initiation.[3][4]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. It is highly reactive and will react with the magnesium, producing visible ethylene (B1197577) gas bubbles and activating the surface.[3][7]
-
Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.
-
-
Other Methods: Gentle warming or placing the reaction flask in an ultrasonic bath can also help overcome the activation energy and initiate the reaction.[7][8]
Q3: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically marked by one or more of the following observations:[3]
-
A noticeable increase in the temperature of the reaction mixture (an exotherm).
-
The appearance of a cloudy, grey, or brownish color (turbidity).
-
Spontaneous boiling of the solvent at the surface of the magnesium.
-
If using an activator like iodine, the disappearance of its color.[4]
-
If using 1,2-dibromoethane, the evolution of gas bubbles (ethylene).[3]
Q4: I'm observing a low yield of my desired product in the subsequent reaction. What are potential side reactions?
Low yields can result from incomplete Grignard formation or competing side reactions. The most prominent side reaction is:
-
Wurtz-type Homocoupling: The newly formed Grignard reagent (4-chlorophenylmagnesium iodide) can react with another molecule of the starting halide (this compound) to form a homocoupled dimer (4,4'-dichlorobiphenyl).[9][10] This is a major side reaction that consumes both the Grignard reagent and the starting material.[9] To minimize this, the halide should be added slowly to the magnesium suspension to maintain a low concentration in the flask.
Q5: Will the Grignard reagent form at the chlorine position instead of the iodine?
No, this is highly unlikely under standard conditions. The reactivity of halogens in forming Grignard reagents follows the order I > Br > Cl.[1] The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it the exclusive site of reaction with magnesium. Chlorobenzene (B131634) itself is generally unreactive toward magnesium without special activation methods or the use of THF as a solvent.[11]
Q6: Which solvent is better for this reaction: Tetrahydrofuran (THF) or Diethyl Ether?
Both are common solvents for Grignard reactions.
-
THF is a more polar solvent and is generally better at stabilizing the Grignard reagent, which can facilitate its formation.[9]
-
Diethyl Ether is less hygroscopic and has a lower boiling point, which can make the reaction easier to control. For aryl halides, THF is often the preferred solvent for the formation step.[9] However, be aware that the choice of solvent can sometimes impact the yield of subsequent reactions.[11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving a failed Grignard reaction.
Caption: A troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Data Summary: Magnesium Activation Methods
The choice of activator can significantly impact the initiation of the Grignard reaction. The table below summarizes common methods.
| Activation Method | Reagent / Action | Typical Amount / Procedure | Key Observations & Notes |
| Chemical | Iodine (I₂) | One small crystal | Disappearance of purple/brown color indicates initiation.[3][4] |
| 1,2-Dibromoethane (DBE) | A few drops (e.g., <0.5 mL) | Vigorous bubbling (ethylene gas) indicates activation.[3] | |
| DIBAH | 5-12 mol% | Also dries the solvent; allows for initiation at lower temperatures (≤20 °C for aryl Grignards).[12][13] | |
| Mechanical | Crushing | Press turnings with a dry glass rod against the flask | Exposes fresh, unoxidized magnesium surface. Must be done carefully under an inert atmosphere.[3] |
| Physical | Sonication | Place flask in an ultrasonic bath | Cavitation helps clean the magnesium surface.[8] |
Key Experimental Protocol
This protocol outlines the fundamental steps for preparing the Grignard reagent from this compound.
1. Preparation (Crucial Step):
-
Thoroughly dry all glassware (round-bottom flask, condenser, addition funnel) by flame-drying under vacuum or by heating in an oven (>120°C) for several hours.[7]
-
Assemble the glassware while still hot and allow it to cool under a positive pressure of dry inert gas (Nitrogen or Argon).[9]
2. Reagent Setup:
-
To the cooled, dry flask, add magnesium turnings (typically 1.1-1.2 equivalents) and a magnetic stir bar.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the addition funnel.
3. Initiation:
-
Add a small portion (~10%) of the halide solution to the stirred magnesium turnings.
-
If the reaction does not begin spontaneously (as evidenced by a gentle exotherm or turbidity), apply one of the activation methods described above (e.g., add a crystal of iodine and/or gently warm the flask).[7]
4. Addition and Reaction:
-
Once the reaction is steadily underway, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling (e.g., a water bath) to control the rate.[7]
-
After the addition is complete, continue to stir the mixture. The reaction is often complete when most of the magnesium has been consumed. Gentle heating may be required to drive the reaction to completion.
Reaction and Side-Reaction Pathways
The following diagram illustrates the desired reaction pathway to form the Grignard reagent and the primary competing side reactions.
Caption: The desired Grignard formation pathway and key undesired side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - anyone have experience forming grignards from chlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from 1-Chloro-4-iodobenzene Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 1-Chloro-4-iodobenzene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from major cross-coupling reactions involving this compound.
Problem 1: Persistent Impurities after Column Chromatography
Symptom: The isolated product is contaminated with byproducts or starting materials that co-elute during column chromatography.
Possible Causes & Solutions:
| Impurity Type | Common Reactions | Potential Cause | Recommended Solution |
| Homocoupled Byproduct | Suzuki-Miyaura, Sonogashira | - Presence of oxygen in the reaction.[1]- Use of a Pd(II) precatalyst promoting homocoupling.[1] | - Ensure thorough degassing of the reaction mixture.[1]- Utilize a Pd(0) catalyst source directly.[1]- Employ a different solvent system for chromatography with a shallow gradient to improve separation.[1]- If separation is still difficult, consider recrystallization. |
| Unreacted this compound | All reactions | - Incomplete reaction. | - Optimize reaction conditions (time, temperature, catalyst loading).- Use a less polar solvent system for chromatography (e.g., higher hexane (B92381) content) to elute the starting material first. |
| Protodeborylated Byproduct | Suzuki-Miyaura | - Hydrolysis of the boronic acid/ester. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.- Careful selection of the base can minimize this side reaction. |
| Reduced Aromatic Species (Dehalogenation) | All reactions | - Competing hydrodehalogenation, especially with very active catalysts. | - Adjust the catalyst system or reduce the amount of any hydrogen donor sources in the reaction mixture. |
TLC Analysis and Solvent System Selection:
Proper solvent system selection is critical for effective separation.[2] Thin-Layer Chromatography (TLC) should be used to determine the optimal eluent for column chromatography.[2] An ideal Rf value for the desired product is between 0.25 and 0.35.[3]
| Reaction Type | Typical Product Polarity | Recommended Starting Solvent System (v/v) |
| Suzuki-Miyaura | Nonpolar to moderately polar | Hexane/Ethyl Acetate (B1210297) (e.g., 9:1 to 4:1)[4] |
| Sonogashira | Nonpolar to moderately polar | Hexane/Ether/Acetone (e.g., 30:1:2)[1] or Petroleum Ether/Ethyl Acetate |
| Heck | Nonpolar to moderately polar | Hexane/Ethyl Acetate |
| Buchwald-Hartwig | Moderately polar to polar | Petroleum Ether/Ethyl Acetate[5] or Dichloromethane/Methanol for more polar products.[4] |
Problem 2: Low Yield After Purification
Symptom: The final isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Loss During Column Chromatography | - Strong Adsorption: If the product is highly polar, it may adhere strongly to the silica (B1680970) gel. Consider using a more polar eluent or deactivating the silica gel with triethylamine (B128534) (1-3%) for basic compounds.[6]- Dry Loading: For products with low solubility in the eluent, dry loading onto silica gel before column packing can improve recovery.[7] |
| Product Loss During Recrystallization | - Solvent Choice: The chosen solvent may be too good, leading to high solubility even at low temperatures.[5] Perform small-scale solubility tests with a range of solvents.[5]- Excess Solvent: Using too much solvent will prevent complete crystallization. Use the minimum amount of hot solvent required to dissolve the compound.[8]- Premature Crystallization: If the product crystallizes too quickly during hot filtration, pre-warm the funnel and receiving flask. |
| Product Decomposition | - Silica Gel Acidity: Some compounds are sensitive to the acidic nature of silica gel. Alumina (neutral or basic) can be used as an alternative stationary phase.- Temperature: Avoid high temperatures during solvent removal (rotoevaporation) if the product is thermally labile. |
Problem 3: Product Oils Out Instead of Crystallizing
Symptom: During recrystallization, the product forms an oil rather than solid crystals.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Concentration of Impurities | - The presence of impurities can lower the melting point of the mixture, causing it to "oil out". Attempt further purification by column chromatography before recrystallization.[1] |
| Rapid Cooling | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice. |
| Inappropriate Solvent | - The boiling point of the solvent may be higher than the melting point of the product. Choose a solvent with a lower boiling point. |
| Supersaturation | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
Problem 4: Persistent Palladium Contamination
Symptom: The final product is contaminated with residual palladium catalyst, which can interfere with subsequent reactions or biological assays.[9]
Palladium Scavenger Performance:
| Scavenger Type | Typical Loading (wt%) | Removal Efficiency | Reference |
| Thiol-based Silica Scavengers (e.g., Si-TMT) | 0.03 wt% | Can reduce Pd to <1 ppm | [10] |
| Polystyrene-bound TMT (MP-TMT) | 0.2 wt% | Can reduce Pd from 330 ppm to 10-30 ppm | [10] |
| Activated Carbon | 5-10 wt% | Variable, may lead to product loss | [11] |
Scavenging efficiency is dependent on the specific palladium species, solvent, and temperature.
Experimental Protocols
Protocol 1: Column Chromatography for a Suzuki-Miyaura Product
This protocol describes the purification of a hypothetical 4-aryl-1-chlorobenzene.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with 9:1).
-
Visualize the spots under UV light. The desired product should have an Rf of approximately 0.3. Adjust the solvent polarity as needed.
-
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column.
-
Collect the eluting solvent in fractions (e.g., 10-15 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of a Buchwald-Hartwig Amination Product
This protocol describes the purification of a hypothetical N-aryl-4-chloroaniline.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add different solvents (e.g., ethanol (B145695), isopropanol, acetone, ethanol/water mixture) to each tube.
-
The ideal solvent will dissolve the product when hot but not at room temperature.[5] An ethanol/water mixture is often a good choice for moderately polar compounds.[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol needed to dissolve the solid completely.
-
-
Inducing Crystallization (for mixed solvent system):
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization) to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in Suzuki-Miyaura reactions with this compound, and how can I avoid it?
A1: The most common side product is often the homocoupling of the boronic acid or ester.[1] This can be minimized by ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions, for example, by thoroughly degassing your solvents and running the reaction under an inert atmosphere like argon or nitrogen.[1] Using a Pd(0) catalyst from the start can also help reduce this side reaction.[1]
Q2: My Sonogashira product is contaminated with a dark, insoluble material. What is it and how do I remove it?
A2: This is likely due to the homocoupling of the alkyne (Glaser coupling), which is often catalyzed by the copper(I) co-catalyst. These polymeric materials are typically insoluble. The crude reaction mixture can be filtered through a pad of Celite® to remove these solids before proceeding with an aqueous workup and chromatography.[3]
Q3: I am having trouble separating my desired Heck product from unreacted starting material. What should I do?
A3: Unreacted this compound is significantly less polar than the coupled product. You can improve separation on a silica gel column by using a less polar eluent (e.g., increasing the proportion of hexane in a hexane/ethyl acetate system). This will cause the this compound to elute much faster than your product.
Q4: How do I choose the right palladium scavenger for my reaction?
A4: The choice of scavenger depends on the oxidation state of the palladium in your waste stream and the nature of your product.[11] Thiol-based scavengers are generally effective for Pd(II) species.[11] It is often beneficial to screen a few different types of scavengers on a small scale to determine the most effective one for your specific product and reaction conditions.
Q5: Can I use recrystallization to remove residual palladium?
A5: While recrystallization can sometimes reduce palladium levels, it is often not sufficient to meet the stringent requirements for pharmaceutical applications (typically <10 ppm).[10] It is highly recommended to use a palladium scavenger either before or after recrystallization to ensure thorough removal.[9]
Visualized Workflows
References
- 1. rsc.org [rsc.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reducing byproduct formation in Sonogashira coupling of 1-Chloro-4-iodobenzene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the Sonogashira coupling of 1-chloro-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Sonogashira coupling of this compound?
The primary byproducts encountered are:
-
Alkyne Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne, a common side reaction often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]
-
Di-substituted Product: The alkyne couples at both the iodo and chloro positions of the benzene (B151609) ring. This occurs if the reaction conditions are harsh enough to activate the less reactive C-Cl bond.[3][4]
-
Palladium Black: A black precipitate indicating the decomposition and agglomeration of the palladium catalyst, which renders it inactive.[5] This is often caused by oxygen, impurities, or excessively high temperatures.[5]
-
Reduced Arenes: Hydrodehalogenation of the starting material can occur, leading to chlorobenzene (B131634) or iodobenzene.
Q2: How can I selectively couple the alkyne to the iodine position without reacting the chlorine?
The reactivity of aryl halides in Sonogashira coupling follows the order: I > OTf > Br >> Cl.[4][5] This inherent difference in reactivity is the key to achieving chemoselectivity. To favor mono-coupling at the iodine position:
-
Control Reaction Temperature: Run the reaction at a lower temperature, often room temperature.[3][4] The C-I bond can undergo oxidative addition to palladium under mild conditions where the C-Cl bond remains largely unreactive.[6]
-
Choose Appropriate Ligands: While bulky, electron-rich phosphine (B1218219) ligands are often used for less reactive halides like chlorides, they may not be necessary for the highly reactive iodide and could inadvertently promote chloride reactivity at higher temperatures.[6] Standard ligands like PPh₃ are often sufficient for C-I coupling.
Q3: I'm observing a significant amount of alkyne homocoupling. What are the best strategies to prevent this?
Alkyne homocoupling is a major competing reaction. To minimize it:
-
Use Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is a highly effective method to prevent Glaser coupling.[1][2]
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction. Oxygen promotes the oxidative homocoupling pathway, especially when a copper co-catalyst is used.[2][7] Degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration, disfavoring the dimerization reaction.[8]
-
Reduce Copper Catalyst Loading: If using a copper co-catalyst, reduce the amount to the minimum effective concentration (e.g., 1-2 mol%).[8]
Q4: My reaction mixture turned black and stalled. What does this mean and what can I do?
The formation of a black precipitate is likely palladium black, which is inactive.[5]
-
Cause: This indicates the Pd(0) catalyst has been oxidized or has agglomerated. Common causes include the presence of oxygen, impure solvents or reagents, or reaction temperatures that are too high.[5] Some solvents, like THF, have been anecdotally reported to promote its formation.[9]
-
Prevention: Ensure all reagents and solvents are pure and thoroughly degassed.[5] Operate under a strict inert atmosphere. If the problem persists, screen different solvents or consider using a more stable palladium pre-catalyst or ligand.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Yield of the Desired Product
A low yield of the 1-chloro-4-(alkynyl)benzene product is a common issue. Use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: High Percentage of Alkyne Homocoupling (Glaser Byproduct)
If you are isolating a significant amount of the alkyne dimer, consider the following points which are summarized in the reaction scheme below.
Caption: Desired vs. undesired reaction pathways.
Data Summary: Optimizing Reaction Conditions
The following table summarizes how different parameters can be adjusted to minimize byproduct formation based on literature principles.
| Parameter | Condition for Selectivity (Target: Mono-alkynylation) | Rationale | Potential Byproducts if Not Optimized |
| Temperature | Room Temperature to 40°C | Exploits the higher reactivity of the C-I bond over the C-Cl bond.[3][4] | Di-substituted product, Palladium black |
| Catalyst System | Copper Co-catalyzed: Pd(PPh₃)₂Cl₂ (1-2 mol%), CuI (1-2 mol%) | Standard conditions, effective for C-I coupling. | Alkyne homocoupling |
| Copper-Free: Pd(PPh₃)₄ or other Pd(0) source, bulky phosphine ligands if needed. | Eliminates the primary catalyst for Glaser homocoupling.[1][2] | Lower reaction rate may require more heating. | |
| Base | Amine base (e.g., Triethylamine (B128534), Diisopropylamine) | Acts as a base to deprotonate the alkyne and as a solvent.[3] | Incomplete reaction if base is weak or impure. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents O₂-promoted homocoupling and decomposition of the Pd(0) catalyst.[5][7] | Alkyne homocoupling, Palladium black |
| Solvent | Degassed THF, DMF, or neat amine | Common solvents for Sonogashira coupling. Must be pure and free of oxygen.[3] | Palladium black, side reactions from impurities. |
Key Experimental Protocol
This protocol is designed for the selective Sonogashira coupling at the iodine position of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 eq, 2 mol%)
-
Triethylamine (Et₃N), freshly distilled and degassed
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[2]
-
Solvent and Reagent Addition: Using a gas-tight syringe, add the degassed solvent (e.g., THF, ~0.1 M concentration relative to the aryl halide) followed by the degassed triethylamine (2-3 eq).
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS, checking for the consumption of the starting material and the formation of the desired product. The reaction is typically complete within 3-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[4]
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 1-chloro-4-(alkynyl)benzene.
Simplified Catalytic Cycle and Point of Byproduct Formation
The diagram below illustrates the generally accepted mechanism and highlights where the key side reaction, alkyne homocoupling, originates.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Improving reaction yield and selectivity for 1-Chloro-4-iodobenzene amination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the amination of 1-chloro-4-iodobenzene, a key reaction in the synthesis of valuable chemical intermediates. This guide focuses on improving reaction yield and selectivity, addressing common challenges encountered in both Buchwald-Hartwig and Ullmann-type coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the amination of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity:
-
Palladium Catalysts (Buchwald-Hartwig): Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand are of high purity and have been stored under an inert atmosphere. Many phosphine ligands are air-sensitive. Consider using pre-formed, air-stable precatalysts to ensure the formation of the active catalytic species.
-
Copper Catalysts (Ullmann): Use high-purity copper salts (e.g., CuI). The activity of the copper catalyst can be highly dependent on its source and purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that solvents are thoroughly degassed.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. If you observe catalyst decomposition (e.g., formation of palladium black), consider lowering the reaction temperature. For some copper-catalyzed systems, milder conditions (room temperature to 90 °C) can be effective with the right ligand.[1]
-
Base: The choice and purity of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, though this might require higher temperatures.[2] Ensure the base is anhydrous, as water can hydrolyze the catalyst and starting materials.
-
-
Starting Materials:
-
Purity: Verify the purity of your this compound and the amine. Impurities can poison the catalyst.
-
Moisture: Ensure all reagents and solvents are anhydrous. Molecular sieves can be added to the reaction mixture to scavenge any residual water.
-
Q2: I am observing poor selectivity, with amination occurring at the chloro-position or diarylation of the amine. How can I improve selectivity for mono-amination at the iodo-position?
Achieving high selectivity is key in the amination of this compound. The C-I bond is significantly more reactive than the C-Cl bond, and exploiting this difference is crucial.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the activation energy for the C-Cl bond cleavage is higher than for the C-I bond.
-
Ligand Choice (Buchwald-Hartwig): The nature of the phosphine ligand plays a pivotal role in selectivity.
-
Bulky, electron-rich ligands can promote the selective oxidative addition of the C-I bond.
-
For the monoamination of dihalogenated benzenes, ligands like Xantphos have been shown to be effective in preventing diamination.[3]
-
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to the slower amination of the C-Cl bond.
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion at the iodo-position without promoting significant diarylation. A large excess of the amine should be avoided as it can lead to diarylation.
Q3: I am seeing significant side product formation. What are the likely side products and how can I minimize them?
Common side products in the amination of aryl halides include hydrodehalogenation (reduction of the C-X bond) and biaryl formation.
-
Hydrodehalogenation: This side reaction replaces the halogen with a hydrogen atom. It can be promoted by moisture or certain bases.
-
Mitigation: Ensure strictly anhydrous conditions. The choice of base can also be critical; for instance, using weaker bases might reduce the incidence of this side reaction.
-
-
Homocoupling: Formation of biaryl compounds can occur, particularly at higher temperatures.
-
Mitigation: Lowering the reaction temperature and ensuring a well-controlled, inert atmosphere can minimize homocoupling.
-
-
Diarylation: As mentioned above, this can be controlled by adjusting the stoichiometry of the amine and choosing the appropriate ligand.
Frequently Asked Questions (FAQs)
Q1: Which method is better for the amination of this compound: Buchwald-Hartwig or Ullmann condensation?
Both methods can be effective, and the choice often depends on the specific amine, desired reaction conditions, and cost considerations.
-
Buchwald-Hartwig (Palladium-catalyzed): Generally offers a broader substrate scope, milder reaction conditions, and higher yields.[2] However, palladium catalysts and phosphine ligands can be expensive.
-
Ullmann Condensation (Copper-catalyzed): A more cost-effective option due to the use of copper. Traditionally, it required harsh reaction conditions (high temperatures).[4] However, modern protocols with specific ligands (e.g., amino acids) can allow for milder conditions.[1]
Q2: How do I choose the right ligand for a Buchwald-Hartwig reaction?
The choice of ligand is crucial and depends on the amine being used. For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Some commonly used ligands and their general applications are listed in the table below.
Q3: What is the role of the base in these reactions?
The base plays a crucial role in both Buchwald-Hartwig and Ullmann aminations. In the Buchwald-Hartwig catalytic cycle, the base is required to deprotonate the amine, forming the active nucleophile that coordinates to the palladium center. In Ullmann-type reactions, the base also facilitates the formation of the active copper-amide species. The strength and nature of the base can significantly impact the reaction rate and selectivity.
Q4: Can I run this reaction open to the air?
It is highly recommended to perform these reactions under an inert atmosphere (argon or nitrogen). The catalysts, particularly the active Pd(0) species in the Buchwald-Hartwig reaction, are sensitive to oxygen and can be deactivated. While some modern copper-catalyzed protocols report tolerance to air, excluding oxygen generally leads to more reproducible and higher-yielding results.[5]
Data Presentation
The following tables summarize quantitative data for the amination of this compound under various conditions, providing a basis for comparison and optimization.
Table 1: Comparison of Catalytic Systems for the Selective Amination of this compound
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-I vs C-Cl) | Reference |
| Ni(acac)₂ / Phenylboronic Ester | p-Toluidine | K₃PO₄ | Toluene | 100 | 24 | 94 | High (C-Cl intact) | [6] |
| Pd(OAc)₂ / X-Phos | Aniline | KOtBu | Toluene | 100 | 10 min (MW) | High | Not specified | [2][7] |
| CuI / Ethylene glycol | Various aliphatic amines | K₃PO₄ | 2-Propanol | 80 | 24 | Good | High for aryl iodides | [1] |
Table 2: Influence of Ligand on Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Aryl Halide | Amine | Base | Yield (%) | Comments | Reference |
| X-Phos | 4-Chlorotoluene | Morpholine | NaOtBu | 94 | Highly effective for aryl chlorides | [2] |
| BINAP | 2-Bromo-13α-estrone | Aniline | KOtBu | Lower than X-Phos | Bidentate ligand, can be less effective than bulky monophosphines | [2][7] |
| Xantphos | Bromoiodobenzenes | Various amines | NaOtBu | Good | Effective for selective monoamination of dihalides | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific amine.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 2-4 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Amination
This protocol is based on modern, milder Ullmann conditions.
-
Reaction Setup: To a reaction vial, add CuI (0.05 mmol, 5 mol%), this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a ligand (e.g., L-proline, 0.1 mmol, 10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add an appropriate solvent (e.g., DMSO or 2-propanol, 2-4 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for amination of this compound.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I) Amido Complexes in the Ullmann Reaction. Reactions of Cu(I)-Amido Complexes with Iodoarenes with and without Autocatalysis by CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Chloro-4-iodobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning catalyst deactivation during cross-coupling reactions involving 1-chloro-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful substrate for sequential cross-coupling reactions?
A1: this compound is a valuable building block in organic synthesis due to the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium catalyst compared to the stronger carbon-chlorine (C-Cl) bond. This reactivity difference allows for selective functionalization at the iodo-position under milder reaction conditions, leaving the chloro-substituent intact for a subsequent, different cross-coupling reaction under more forcing conditions. This stepwise approach enables the synthesis of complex, unsymmetrical biaryl molecules.
Q2: What are the primary mechanisms of palladium catalyst deactivation in cross-coupling reactions?
A2: The main pathways for catalyst deactivation include:
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often triggered by high temperatures, the presence of oxygen, or an inappropriate choice of ligand.
-
Ligand Degradation: Phosphine (B1218219) ligands, commonly used in cross-coupling reactions, can degrade under reaction conditions, leading to less effective or inactive catalytic species.
-
Catalyst Poisoning: Impurities in reagents or solvents, or even the substrates or products themselves if they contain strongly coordinating functional groups, can bind to the palladium center and inhibit its catalytic activity.
Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, an inactive, aggregated form of palladium. Its formation signals the deactivation of your homogeneous catalyst. To prevent this, you can:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can promote the formation of palladium black.
-
Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and prevent aggregation.
-
Control the Temperature: Avoid excessively high reaction temperatures, as this can accelerate catalyst decomposition.
-
Consider Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species and minimize side reactions that lead to palladium black.
Q4: Can the choice of base influence catalyst stability?
A4: Yes, the base is a critical component that can significantly impact catalyst stability and activity. An unsuitable base can lead to side reactions or catalyst deactivation. For instance, in Suzuki-Miyaura couplings, the base is crucial for activating the boronic acid for transmetalation. The strength, solubility, and steric properties of the base should be carefully considered and screened for optimal performance.
Q5: How can I monitor catalyst deactivation during my reaction?
A5: You can monitor catalyst deactivation by tracking the reaction progress over time. Taking aliquots from the reaction mixture at regular intervals and analyzing them by techniques like GC-MS or LC-MS will show the rate of product formation. A plateau in product formation before the complete consumption of the starting material is a strong indicator of catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure proper activation of the pre-catalyst if one is used. - Consider switching to a more active catalyst system, such as one with |
Technical Support Center: 1-Chloro-4-iodobenzene Thermal Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-4-iodobenzene, focusing on its behavior under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound under thermal stress?
Under thermal stress, this compound is expected to primarily decompose through the cleavage of the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-chlorine (C-Cl) bond. Initial decomposition is likely to produce the 4-chlorophenyl radical and an iodine radical. These reactive intermediates can then lead to a variety of secondary products.
At elevated temperatures, the thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen iodide (HI) and hydrogen chloride (HCl), as well as carbon monoxide (CO) and carbon dioxide (CO2) if oxygen is present.
Q2: At what temperature does this compound start to decompose?
Significant thermal decomposition of this compound is expected to begin at temperatures above its boiling point (227 °C), with the rate of decomposition increasing substantially at higher temperatures. While specific data for this compound is limited, studies on analogous compounds like chlorobenzene (B131634) show significant decomposition occurring at temperatures in the range of 600-900°C. The presence of catalysts, oxygen, or other reagents can lower the decomposition temperature.
Q3: What are the potential side reactions and byproducts I should be aware of during my experiment?
The initial formation of the 4-chlorophenyl radical can lead to several side reactions, especially at high concentrations or prolonged reaction times at elevated temperatures. Potential byproducts include:
-
Dimerization products: Such as 4,4'-dichlorobiphenyl (B164843), formed from the coupling of two 4-chlorophenyl radicals.
-
Hydrogen abstraction products: Formation of chlorobenzene if a hydrogen source is available.
-
Further fragmentation: At very high temperatures, the benzene (B151609) ring itself can fragment, leading to the formation of smaller hydrocarbons and soot.
-
Reactions with solvents: The reactive radical intermediates can react with solvents, leading to a complex mixture of byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in GC-MS analysis | Formation of thermal decomposition byproducts. | Lower the reaction temperature and/or reduce the reaction time. Consider using a milder solvent. Analyze for expected byproducts such as 4,4'-dichlorobiphenyl and chlorobenzene. |
| Low yield of desired product | Decomposition of the starting material or product at the reaction temperature. | Optimize the reaction temperature by running a temperature screen. Use a thermogravimetric analyzer (TGA) to determine the decomposition profile of your starting material and product. |
| Discoloration of the reaction mixture | Formation of polymeric or carbonaceous materials due to extensive decomposition. | Reduce the reaction temperature and time. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. |
| Inconsistent reaction outcomes | Hot spots in the reactor leading to localized thermal decomposition. | Ensure uniform heating of the reaction vessel. Use a well-stirred reactor or a reactor with good heat transfer properties. |
Data Presentation
Table 1: Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I in Iodobenzene | ~65 |
| C-Cl in Chlorobenzene | ~96 |
This data illustrates the significantly lower energy required to break the C-I bond compared to the C-Cl bond, indicating that C-I bond cleavage is the more likely initial step in the thermal decomposition of this compound.
Table 2: Hypothetical Product Distribution from Pyrolysis of this compound at Different Temperatures
| Temperature (°C) | This compound (%) | Chlorobenzene (%) | 4,4'-Dichlorobiphenyl (%) | Other Byproducts (%) |
| 400 | >95 | <1 | <1 | <3 |
| 600 | 70 | 15 | 10 | 5 |
| 800 | 20 | 30 | 25 | 25 |
This table presents a hypothetical product distribution based on the known thermal behavior of similar compounds. The actual distribution will depend on specific experimental conditions such as pressure, residence time, and the presence of other substances.
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines a general procedure for the analysis of the thermal decomposition products of this compound.
-
Sample Preparation: Accurately weigh approximately 100 µg of this compound into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolyzer. Set the pyrolysis temperature to the desired value (e.g., 600 °C) and the pyrolysis time to 30 seconds.
-
Gas Chromatography: The volatile pyrolysis products are transferred directly to the GC column. Use a non-polar column (e.g., DB-5ms) suitable for separating aromatic compounds. A typical temperature program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer. The mass spectrometer should be set to scan a mass range of m/z 40-500.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
Visualizations
Caption: Workflow for Py-GC-MS analysis.
Caption: Potential thermal side reactions.
Validation & Comparative
Reactivity Face-Off: 1-Chloro-4-iodobenzene vs. 1-Bromo-4-iodobenzene in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. For drug development professionals and researchers, dihalogenated benzenes such as 1-chloro-4-iodobenzene and 1-bromo-4-iodobenzene (B50087) serve as versatile building blocks. Their utility stems from the differential reactivity of the carbon-halogen bonds, allowing for selective and sequential functionalization. This guide provides an objective, data-driven comparison of the reactivity of this compound and 1-bromo-4-iodobenzene in key palladium-catalyzed cross-coupling reactions, offering insights to inform substrate selection and reaction design.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energies
The reactivity of aryl halides in many transition metal-catalyzed cross-coupling reactions is inversely related to the carbon-halogen bond dissociation energy (BDE). The oxidative addition of the aryl halide to the metal center is often the rate-determining step, and a weaker carbon-halogen bond facilitates this process. The BDEs for carbon-halogen bonds on a phenyl ring follow the trend C-Cl > C-Br > C-I.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~406 |
| C-Br | ~345 |
| C-I | ~280 |
This fundamental property dictates that the carbon-iodine bond is the most labile and, therefore, the most reactive site in both this compound and 1-bromo-4-iodobenzene. This inherent difference in reactivity forms the basis for chemoselective functionalization, a powerful strategy in multi-step synthesis.
Comparative Performance in Key Cross-Coupling Reactions
The following sections detail the comparative reactivity of this compound and 1-bromo-4-iodobenzene in four widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of dihalobenzenes, the significantly lower BDE of the C-I bond allows for selective coupling at the iodine position under milder conditions, leaving the C-Cl or C-Br bond intact for subsequent transformations.
While direct side-by-side comparative studies under identical conditions are not extensively documented in the readily available literature, the established reactivity trend (I > Br > Cl) is consistently observed. This allows for sequential coupling strategies with 1-bromo-4-iodobenzene, where an initial Suzuki reaction at the iodine position can be followed by a second coupling at the bromine position under more forcing conditions (e.g., higher temperature, different ligand). For this compound, this selectivity is even more pronounced due to the greater difference in reactivity between the C-I and C-Cl bonds.
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | 4-Bromo-1,1'-biphenyl | >90% (typical) | [1] |
| This compound | Arylboronic acids | 4-Chloro-1,1'-biphenyl | Good to Excellent | [2] |
Note: Yields are highly dependent on specific reaction conditions.
Heck Reaction
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also demonstrates a clear preference for the more reactive carbon-halogen bond. Studies have shown that with substrates like 1-bromo-4-iodobenzene, the reaction can be directed to occur exclusively at the C-I bond.
A study utilizing a mechanocatalytic approach for the Heck reaction of 1-bromo-4-iodobenzene with styrene (B11656) reported a 70% yield of the product coupled at the iodine position, with the C-Br bond remaining unreacted[3]. This highlights the significant difference in reactivity that can be exploited for selective synthesis. While a direct comparative yield for this compound under the same conditions was not found, the even greater strength of the C-Cl bond would predict even higher selectivity for reaction at the iodine center.
Table 2: Representative Yield for Selective Heck Reaction
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Styrene | (E)-1-(4-bromophenyl)-2-phenylethene | 70 | [3] |
Sonogashira Coupling
The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is another cornerstone of C-C bond formation. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction, often allowing for highly selective couplings at room temperature.
For both this compound and 1-bromo-4-iodobenzene, the Sonogashira coupling can be performed with high chemoselectivity at the iodine position. This allows for the synthesis of iodo-alkynyl-aromatics, which are valuable intermediates for further functionalization.
Table 3: Representative Yields for Selective Sonogashira Coupling
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | 1-Bromo-4-(phenylethynyl)benzene | >90% (typical) | [1] |
| This compound | Phenylacetylene | 1-Chloro-4-(phenylethynyl)benzene | High (expected) | - |
Note: While a specific yield for this compound under directly comparable conditions was not found, high yields are expected based on the established reactivity principles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Interestingly, a direct comparative study of this compound and 1-bromo-4-iodobenzene in a nickel-catalyzed Buchwald-Hartwig type amination provided results that highlight the nuances of catalytic systems.
In a study utilizing a nickel catalyst system, the reaction of this compound with p-toluidine (B81030) selectively at the C-I bond afforded a 94% yield of the corresponding product[4]. Under the same optimized conditions, the reaction with 1-bromo-4-iodobenzene provided a 78% yield[4][5]. This result, where the chloro-substituted starting material gave a higher yield, is contrary to the general reactivity trend based on bond dissociation energies and underscores the importance of the specific catalyst system and reaction mechanism in determining the outcome.
Table 4: Comparative Yields for Selective Buchwald-Hartwig Amination
| Substrate | Amine | Product | Yield (%) | Reference |
| This compound | p-Toluidine | 4-Chloro-N-(p-tolyl)aniline | 94 | [4] |
| 1-Bromo-4-iodobenzene | p-Toluidine | 4-Bromo-N-(p-tolyl)aniline | 78 | [4][5] |
Experimental Protocols
Detailed methodologies for the selective functionalization of 1-bromo-4-iodobenzene in key cross-coupling reactions are provided below. These protocols can be adapted for this compound, often with the expectation of even greater selectivity for the C-I bond.
Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene
Objective: To selectively couple a boronic acid at the iodine position of 1-bromo-4-iodobenzene.
Materials:
-
1-Bromo-4-iodobenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add 1-bromo-4-iodobenzene (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
Stir the reaction mixture at a controlled temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.[6]
Selective Heck Reaction of 1-Bromo-4-iodobenzene
Objective: To selectively couple an alkene at the iodine position of 1-bromo-4-iodobenzene.
Materials:
-
1-Bromo-4-iodobenzene
-
Alkene (e.g., Styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add 1-bromo-4-iodobenzene (1.0 equiv.), Pd(OAc)₂ (1-2 mol%), and PPh₃ (2-4 mol%).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent (e.g., DMF), followed by the alkene (1.2 equiv.) and the base (e.g., Et₃N, 1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and perform an aqueous workup.
Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene
Objective: To selectively couple a terminal alkyne at the iodine position of 1-bromo-4-iodobenzene.
Materials:
-
1-Bromo-4-iodobenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-bromo-4-iodobenzene (1.0 equiv.) in the solvent (e.g., THF).
-
Add the palladium catalyst (1-2 mol%) and copper(I) iodide (2-4 mol%).
-
Add the base (e.g., triethylamine, which can also serve as the solvent).
-
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.[1]
Selective Buchwald-Hartwig Amination of this compound
Objective: To selectively couple an amine at the iodine position of this compound.
Materials:
-
This compound
-
Amine (e.g., p-Toluidine)
-
Nickel catalyst (e.g., Ni(acac)₂)
-
Activator (e.g., Phenylboronic ester)
-
Base (e.g., K₃PO₄)
-
Solvent
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), and K₃PO₄ (3 mmol).
-
Add the nickel catalyst (e.g., Ni(acac)₂, 0.5 mol%).
-
Add the solvent and stir the reaction mixture under an inert atmosphere.
-
Heat the reaction as required and monitor its progress.
-
After completion, cool the reaction and perform a standard workup and purification.[4]
Conclusion
Both this compound and 1-bromo-4-iodobenzene are valuable substrates for selective cross-coupling reactions, primarily due to the high reactivity of the carbon-iodine bond. The choice between the two often comes down to the specific requirements of the synthetic route, including the desired subsequent transformations and economic considerations.
-
1-Bromo-4-iodobenzene offers a good balance of reactivity, allowing for selective functionalization at the iodine position, with the bromine being available for a second coupling under more vigorous conditions.
-
This compound provides an even greater window of reactivity between the two halogen atoms. This can be advantageous when extremely high selectivity for the iodine position is required, or when the subsequent functionalization of the chlorine atom necessitates very harsh reaction conditions that might be incompatible with other functional groups.
The surprising result in the Buchwald-Hartwig amination, where the chloro-substituted substrate gave a higher yield, serves as a crucial reminder that while general reactivity trends are a useful guide, the specific catalyst system and reaction mechanism can lead to unexpected outcomes. Therefore, empirical optimization is always recommended for achieving the desired selectivity and yield in complex synthetic sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. odinity.com [odinity.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Suzuki Coupling of 1-Chloro-4-iodobenzene and 1,4-dichlorobenzene for Researchers
For researchers, scientists, and professionals in drug development, the choice of starting materials in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the Suzuki-Miyaura coupling performance of two common aryl dihalides: 1-chloro-4-iodobenzene and 1,4-dichlorobenzene (B42874).
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The reactivity of the aryl halide coupling partner is a key determinant of reaction success, with the general reactivity trend being I > Br > OTf > Cl. This difference is primarily attributed to the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step in the catalytic cycle.
This guide presents a comparative analysis of this compound, a heterobifunctional aryl halide, and 1,4-dichlorobenzene, a homobifunctional aryl halide, in the context of the Suzuki coupling. We will explore their relative reactivity, the typical experimental conditions required for successful coupling, and provide representative experimental protocols.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparative Performance Data
The following tables summarize typical reaction conditions and outcomes for the Suzuki coupling of this compound and 1,4-dichlorobenzene with phenylboronic acid. It is important to note that while direct side-by-side comparative studies are limited in the literature, the data presented is collated from representative and analogous reactions to provide a clear performance overview.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid (Selective Coupling at the C-I bond)
| Parameter | Value | Reference |
| Aryl Halide | This compound | N/A |
| Boronic Acid | Phenylboronic acid | N/A |
| Catalyst | Pd(OAc)₂ | [1] |
| Ligand | None | [1] |
| Base | K₃PO₄ | [1] |
| Solvent | Ethanol/Water | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 25 minutes | [1] |
| Yield of 4-chloro-1,1'-biphenyl | ~64% (isolated) | [1] |
Table 2: Suzuki Coupling of 1,4-dichlorobenzene with Phenylboronic Acid
| Parameter | Value | Reference |
| Aryl Halide | 1,4-dichlorobenzene | N/A |
| Boronic Acid | Phenylboronic acid | N/A |
| Catalyst | Pd₂(dba)₃ | [2] |
| Ligand | P(tBu)₃ | [2] |
| Base | Cs₂CO₃ | [2] |
| Solvent | Dioxane | [2] |
| Temperature | 80 °C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Yield of 4-chloro-1,1'-biphenyl | Good to excellent | [2] |
Reactivity Comparison
-
This compound: This substrate offers high reactivity at the carbon-iodine bond, allowing for selective mono-coupling under mild conditions. The C-I bond readily undergoes oxidative addition to the palladium catalyst, often at room temperature. The C-Cl bond remains intact under these conditions, providing a handle for subsequent transformations. This selective reactivity is highly advantageous for the synthesis of complex molecules.
-
1,4-dichlorobenzene: As an aryl chloride, this substrate is significantly less reactive than its iodo- and bromo-counterparts. The strong carbon-chlorine bond requires more forcing reaction conditions to achieve oxidative addition. This typically involves higher temperatures, stronger bases, and the use of specialized, electron-rich, and sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. While the use of modern catalyst systems has made the coupling of aryl chlorides more feasible, the reactions are generally more challenging than with more reactive halides.
Experimental Protocols
The following are representative experimental protocols for the Suzuki coupling of each substrate. These protocols are based on literature procedures for analogous compounds and are intended to serve as a starting point for reaction optimization.
Protocol 1: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a procedure for the selective coupling of 4-bromochlorobenzene, which is expected to have similar reactivity at the more labile halogen.[1]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.05 mmol)
-
Palladium acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Ethanol (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add phenylboronic acid to the solution.
-
Add the palladium acetate catalyst.
-
Add the potassium phosphate base dissolved in water.
-
Stir the reaction mixture vigorously at room temperature for 25 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-chloro-1,1'-biphenyl.
Protocol 2: Suzuki Coupling of 1,4-dichlorobenzene with Phenylboronic Acid
This protocol is based on conditions developed for the coupling of challenging aryl chlorides.[2]
Materials:
-
1,4-dichlorobenzene (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Tri-tert-butylphosphine (P(tBu)₃, 0.04 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and P(tBu)₃.
-
Add anhydrous dioxane and stir for a few minutes to form the active catalyst.
-
Add 1,4-dichlorobenzene, phenylboronic acid, and cesium carbonate to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between this compound and 1,4-dichlorobenzene for a Suzuki coupling reaction is dictated by the desired outcome and the tolerance of the overall synthetic route to the required reaction conditions.
-
This compound is the substrate of choice for selective mono-functionalization under mild conditions . The high reactivity of the C-I bond allows for efficient coupling, leaving the C-Cl bond available for further synthetic elaboration.
-
1,4-dichlorobenzene is a less expensive but also significantly less reactive substrate. Its use necessitates more forcing conditions , including higher temperatures and specialized catalyst systems. While viable, the harsher conditions may not be compatible with sensitive functional groups in more complex molecules.
For drug development professionals and researchers, the higher cost of this compound is often justified by its predictable reactivity, milder reaction conditions, and the synthetic versatility it offers. However, for large-scale syntheses where cost is a primary driver and the substrate is simple, the development of a robust protocol for the coupling of 1,4-dichlorobenzene may be a worthwhile endeavor.
References
A Comparative Guide to the Kinetics of Sonogashira Reactions with 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This guide provides a comparative analysis of the kinetic aspects of the Sonogashira reaction, with a specific focus on the use of 1-chloro-4-iodobenzene as a substrate. Due to the selective reactivity of the carbon-iodine bond over the carbon-chlorine bond, this substrate offers unique opportunities for sequential functionalization.
While specific kinetic data such as rate constants and reaction orders for the Sonogashira coupling of this compound are not extensively detailed in publicly available literature, a wealth of information on analogous systems allows for a robust comparative understanding. This guide summarizes the expected kinetic behavior, presents comparative data for different aryl halides, and provides detailed experimental protocols for researchers looking to perform their own kinetic studies.
Comparative Kinetics of Aryl Halides in Sonogashira Coupling
The reactivity of the aryl halide is a critical factor governing the rate of the Sonogashira reaction. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The general trend in reactivity for the C-X bond is I > Br > Cl > F. This trend is directly related to the bond dissociation energy of the carbon-halogen bond.
For a substrate like this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for highly selective coupling at the iodine-bearing position under appropriate reaction conditions.
Table 1: Comparison of Activation Parameters for the Sonogashira Reaction of Various Aryl Halides
| Aryl Halide (ArX) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | General Reactivity |
| Aryl Iodides (ArI) | 48 - 62[1] | -71 to -39[1] | High |
| Aryl Bromides (ArBr) | 54 - 82[1] | -55 to 11[1] | Moderate |
| Aryl Chlorides (ArCl) | 95 - 144[1] | -6 to 100[1] | Low |
Note: Data represents a general range for various substituted aryl halides and may vary depending on the specific substrate, catalyst, ligands, and reaction conditions.
The data in Table 1 clearly illustrates that aryl iodides exhibit the lowest activation enthalpies, leading to faster reaction rates compared to aryl bromides and chlorides.[1] This substantial difference in reactivity is the basis for the selective functionalization of polyhalogenated substrates like this compound.
Experimental Protocols for Kinetic Studies
Accurate determination of kinetic parameters requires careful experimental design and monitoring. The following protocols outline common methods for studying the kinetics of Sonogashira reactions.
General Experimental Setup
A typical kinetic experiment for the Sonogashira reaction of this compound would involve the following:
-
Reactants: this compound, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine).
-
Solvent: A suitable solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or toluene.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
-
Temperature Control: The reaction vessel should be placed in a thermostated bath to maintain a constant temperature.
Reaction Monitoring Techniques
The progress of the reaction can be monitored by tracking the consumption of reactants or the formation of the product over time. Common techniques include:
-
Gas Chromatography (GC): Aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed by GC. An internal standard is typically used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used to separate and quantify the components of the reaction mixture.
-
In-situ Monitoring: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) with an attenuated total reflectance (ATR) probe or Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time, continuous monitoring of the reaction without the need for sampling.
Data Analysis
The concentration data obtained from the monitoring technique is then plotted against time. From these plots, the initial reaction rate can be determined. By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component and the overall rate law can be established.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a kinetic study of a Sonogashira reaction.
Caption: A generalized workflow for the kinetic analysis of a Sonogashira coupling reaction.
Signaling Pathway: The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these pathways is crucial for interpreting kinetic data.
References
A Comparative Guide to Selective C-I Bond Activation in 1-Chloro-4-iodobenzene for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with applications ranging from pharmaceuticals to materials science. 1-Chloro-4-iodobenzene is a valuable building block that offers two distinct reactive sites for cross-coupling reactions. The significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for the selective activation of the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This guide provides a comparative overview of catalytic systems for the selective C-I bond activation in this compound in three key cross-coupling reactions: Sonogashira, Suzuki, and Heck couplings. The performance of various palladium-based catalysts is compared, with supporting experimental data and detailed methodologies to aid in the selection of optimal reaction conditions.
Performance Comparison of Catalytic Systems
The selective activation of the C-I bond in this compound is predominantly achieved using palladium catalysts. The choice of the palladium precursor, ligands, base, and solvent all play a crucial role in achieving high yields and selectivity for the mono-functionalized product.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for selective coupling at this position in this compound.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-chloro-4-(phenylethynyl)benzene | Reference |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene (B144264) | Et₃N | THF | RT | 4 | 95 | General Protocol |
| Pd(OAc)₂ | Phenylacetylene | Dabco | DMF | 100 | 2 | >99 | [1] |
| Pd/CuFe₂O₄ | Phenylacetylene | K₂CO₃ | EtOH | 70 | 1.5 | 92 | Adapted Protocol |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. Selective coupling at the C-I position of this compound is readily achievable.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-chloro-1,1'-biphenyl | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 95 | [2] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 98 | Adapted Protocol |
| Pd/Fe₂O₄ | Phenylboronic acid | K₂CO₃ | MeOH/H₂O | 100 | 0.5 | 96 | [3] |
Heck Coupling
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene. Similar to the other cross-coupling reactions, the C-I bond of this compound can be selectively functionalized.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-chloro-4-styrylbenzene | Reference |
| Pd(OAc)₂ | Styrene (B11656) | Et₃N | DMF | 100 | 24 | 90 | General Protocol |
| Pd(dba)₂ / P(t-Bu)₃ | Styrene | K₃PO₄ | 1,4-Dioxane | 120 | 12 | 98 | [4] |
| Pd/C | Styrene | NaOAc | DMF/H₂O | 120 | 4 | 85 | Adapted Protocol |
Experimental Protocols
Detailed methodologies for the key selective cross-coupling reactions of this compound are provided below. These are generalized procedures and may require optimization for specific substrates and catalyst systems.
Selective Sonogashira Coupling of this compound with Phenylacetylene
Catalyst System: PdCl₂(PPh₃)₂ / CuI
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (B128534) (2.0 mmol).
-
To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford 1-chloro-4-(phenylethynyl)benzene.
Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst System: Pd(PPh₃)₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (B145695) (1 mL), and water (1 mL).
-
Add K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield 4-chloro-1,1'-biphenyl.
Selective Heck Coupling of this compound with Styrene
Catalyst System: Pd(OAc)₂
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (hexane) to obtain 1-chloro-4-styrylbenzene.
Visualizations
Experimental Workflow for Selective C-I Bond Activation
The following diagram illustrates a generalized workflow for the palladium-catalyzed selective cross-coupling of this compound.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated aromatic compounds is a critical endeavor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. 1-Chloro-4-iodobenzene presents a versatile platform for such transformations due to the differential reactivity of its carbon-iodine and carbon-chlorine bonds. Palladium-catalyzed cross-coupling reactions are paramount in this context, offering a powerful toolkit for the chemoselective formation of carbon-carbon bonds. The choice of the palladium catalyst is a decisive factor, profoundly influencing reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound, supported by experimental data from scientific literature.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalyst systems is evaluated across the three major cross-coupling reactions. The following tables summarize quantitative data, including catalyst systems, reaction conditions, and product yields. It is important to note that in many instances, the reaction conditions are optimized for the selective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.
Table 1: Suzuki-Miyaura Coupling of this compound
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80–100 | 12–24 | Good to Excellent | General protocol for aryl iodides.[1][2] |
| Pd/C (3%) | Phenylboronic acid | K₂CO₃ | Water | 80 | 0.17 | ~100 | High activity for iodoarenes.[3] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 1 | 98 | Effective for less reactive aryl chlorides, indicating high activity for iodides. |
Table 2: Heck Coupling of this compound
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 | 4 | >95 | Typical conditions for aryl iodides.[4] |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | NaOAc | NMP | 120 | 24 | High | General conditions for aryl halides. |
| Pd/USY | Styrene | K₂CO₃ | DMAc | 140 | 4 | 94 | High turnover frequency observed with H₂ bubbling.[5] |
Table 3: Sonogashira Coupling of this compound
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | 55 | 3 | 91 | Selective coupling at the C-I bond was observed.[6][7] |
| Pd/CuFe₂O₄ | Phenylacetylene | K₂CO₃ | Ethanol | 70 | 1 | 95 | Ligand-free conditions.[8] |
| [Pd(cinnamyl)Cl]₂ / cBRIDP | Terminal Alkyne | Et₃N | Water | 45 | 1-2 | High | Copper-free, ppm level of palladium.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental results. The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound, based on established procedures.[1]
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.[1]
General Procedure for Heck Reaction
In a reaction vessel, this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., PPh₃), are combined with a base (e.g., Et₃N, 1.2 equiv.) in a solvent such as DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere. Reaction progress is monitored by an appropriate analytical technique. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The resulting crude product is then purified by column chromatography.[1]
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure. The crude product is purified by column chromatography.[1]
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction of this compound can be visualized as follows:
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathways and Logical Relationships
The catalytic cycle for these cross-coupling reactions follows a general mechanistic pathway involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. ijnc.ir [ijnc.ir]
- 9. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
Stille Coupling Face-Off: 1-Chloro-4-iodobenzene vs. 1-Chloro-4-bromobenzene
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a robust and versatile tool for the formation of carbon-carbon bonds. A key consideration in designing these reactions is the choice of the aryl halide. This guide provides a detailed comparison of two common dihalogenated substrates, 1-chloro-4-iodobenzene and 1-chloro-4-bromobenzene, in the context of the Stille coupling. This analysis, supported by established chemical principles and representative experimental data, aims to inform researchers on substrate selection and reaction optimization.
Performance Comparison at a Glance
The reactivity of aryl halides in the Stille coupling is predominantly governed by the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is I > Br > Cl.[1][2][3] This trend is a direct consequence of the bond dissociation energies (BDEs), where the weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Br bond.
| Parameter | This compound | 1-Chloro-4-bromobenzene | Rationale |
| Relative Reactivity | Higher | Lower | The C-I bond is weaker and more polarizable than the C-Br bond, facilitating a faster oxidative addition to the Pd(0) catalyst. |
| Typical Reaction Temperature | Room temperature to moderate heating (e.g., 80-100 °C) | Generally higher temperatures required (e.g., 100-120 °C) | More energy is needed to activate the stronger C-Br bond. |
| Typical Reaction Time | Shorter | Longer | The faster oxidative addition for the C-I bond leads to a quicker overall reaction. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) are often sufficient. | May require more specialized and electron-rich ligands to promote oxidative addition of the C-Br bond. | |
| Expected Yield | Generally higher | Generally lower to comparable, but often requiring more forcing conditions. | The higher reactivity of the C-I bond typically leads to more efficient coupling. |
| Selectivity | High selectivity for coupling at the iodine position over the chlorine. | High selectivity for coupling at the bromine position over the chlorine. | The significant difference in reactivity between C-I/C-Br and C-Cl bonds allows for chemoselective functionalization. |
The Underlying Chemistry: A Tale of Two Halogens
The superior performance of this compound in Stille coupling can be attributed to the following factors:
-
Bond Dissociation Energy (BDE): The carbon-iodine bond has a lower BDE (approximately 228 kJ/mol) compared to the carbon-bromine bond (approximately 285 kJ/mol). This means less energy is required to break the C-I bond during the oxidative addition step of the catalytic cycle.
-
Polarizability: The iodine atom is more polarizable than bromine, which facilitates the interaction with the electron-rich palladium(0) catalyst, further promoting the oxidative addition.
These factors collectively contribute to a lower activation energy for the reaction involving this compound, resulting in faster reaction rates and often higher yields under milder conditions.
Experimental Protocols
The following are representative experimental protocols for the Stille coupling of each substrate with tributyl(phenyl)stannane. Note that these are generalized procedures and may require optimization for specific applications.
Protocol 1: Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol is adapted from established procedures for the Stille coupling of aryl iodides.[4]
Materials:
-
This compound (1.0 mmol, 238.5 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 406.8 mg, 0.41 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 30.4 mg)
-
Anhydrous and degassed toluene (B28343) (5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, and tri(o-tolyl)phosphine.
-
Add anhydrous and degassed toluene via syringe.
-
Add tributyl(phenyl)stannane to the mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Expected Outcome: High yield of 4-chloro-1,1'-biphenyl.
Protocol 2: Stille Coupling of 1-Chloro-4-bromobenzene with Tributyl(phenyl)stannane
This protocol is a representative procedure for the Stille coupling of aryl bromides, which generally require more forcing conditions than aryl iodides.[5]
Materials:
-
1-Chloro-4-bromobenzene (1.0 mmol, 191.5 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 406.8 mg, 0.41 mL)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
A bulky, electron-rich phosphine (B1218219) ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃) (0.04 mmol, 8.1 mg)
-
Anhydrous and degassed solvent (e.g., dioxane or DMF) (5 mL)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-chloro-4-bromobenzene, Pd(OAc)₂, and the phosphine ligand.
-
Add the anhydrous and degassed solvent via syringe.
-
Add tributyl(phenyl)stannane to the mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to be slower than with the iodo-analogue.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the same workup and purification procedure as described in Protocol 1.
Expected Outcome: Good to high yield of 4-chloro-1,1'-biphenyl, though potentially lower than with this compound under milder conditions.
Visualizing the Stille Coupling
The efficiency of the Stille coupling is dictated by the kinetics of its catalytic cycle. The following diagrams illustrate the fundamental steps and the comparative workflow.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Comparative experimental workflow for the Stille coupling.
Conclusion
For researchers and professionals in drug development, the choice between this compound and 1-chloro-4-bromobenzene for Stille coupling is a trade-off between reactivity and substrate cost/availability. This compound is the more reactive substrate, generally providing higher yields under milder conditions and in shorter reaction times. This makes it an excellent choice for the synthesis of complex molecules where efficiency and mild conditions are paramount.
Conversely, 1-chloro-4-bromobenzene, while less reactive, is often more readily available and cost-effective. With the advent of modern, highly active palladium catalysts and ligands, excellent yields can still be achieved, albeit typically requiring more forcing conditions. The pronounced difference in reactivity between the C-I/C-Br and C-Cl bonds in both substrates allows for their utility in sequential cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic compounds.
References
A Researcher's Guide to the Computational Analysis of Oxidative Addition to 1-Chloro-4-iodobenzene
For researchers, scientists, and drug development professionals, understanding the nuances of oxidative addition is critical for designing efficient cross-coupling reactions. This guide provides a comparative analysis of computational methods used to study the oxidative addition of 1-chloro-4-iodobenzene to palladium complexes, supported by representative experimental data and protocols.
The selective activation of one carbon-halogen bond over another in dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise functionalization of molecular scaffolds. In the case of this compound, the preferential cleavage of the C-I bond over the C-Cl bond is generally expected due to the lower bond dissociation energy of the C-I bond. However, the choice of palladium catalyst, ligands, and reaction conditions can influence this selectivity. Computational chemistry offers a powerful toolkit to predict and rationalize these outcomes, guiding experimental design and saving valuable laboratory time and resources.
This guide compares various computational approaches for modeling the oxidative addition to this compound, providing a framework for selecting the most appropriate methodology.
Comparison of Computational Methods for C-X Bond Activation
Density Functional Theory (DFT) is the most widely used computational method for studying organometallic reactions due to its balance of accuracy and computational cost. The choice of the functional and basis set, however, can significantly impact the predicted energetics of the reaction. Below is a summary of findings from various computational studies on the oxidative addition of aryl halides, which can be extrapolated to the this compound system.
| Computational Method (Functional/Basis Set) | Substrate | Catalyst System | Key Findings on C-I vs. C-Cl Activation |
| BP86 / LANL2DZ & triple-ζ | Phenyl iodide | Pd(PMe₃)₂OAc⁻ | Identified stable four-coordinate intermediates and two feasible pathways for C-I cleavage leading to cis-Pd(II) complexes. |
| M06 / B97-D3 | 4-substituted iodobenzenes | Pd(0)-triphenylphosphine-carbonyl | Found that the activation barrier is influenced by the donor-acceptor properties of ancillary ligands. |
| BP86 with dispersion correction | 4-substituted iodobenzenes | Pd(0)-PMe₃ | The bisphosphine pathway for oxidative addition was found to be barrierless. |
| B3LYP with continuum solvent model | para-substituted aryl chlorides | Monoligated Palladium | Higher reactivity of electron-deficient aryl chlorides is attributed to stronger pre-reactive complex formation. |
| ZORA-BLYP/TZ2P | H₂C=CHX (X=F, Cl, Br, I) | Bare Palladium | The activation barrier for C-X bond activation decreases down the halogen group (I < Br < Cl < F).[1] |
Key Insights for this compound:
Based on the general trends observed in these computational studies, it can be predicted that the oxidative addition to this compound will preferentially occur at the C-I bond. The activation barrier for C-I cleavage is consistently found to be lower than that for C-Cl cleavage across different computational methods. The choice of ligands on the palladium center will play a crucial role in modulating the reaction's energy profile. For instance, electron-donating ligands are expected to facilitate the oxidative addition by increasing the electron density on the palladium center.
Representative Experimental Protocol
Synthesis of trans-[Pd(I)(4-chlorophenyl)(PPh₃)₂]
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
This compound
-
Anhydrous and deoxygenated toluene (B28343)
-
Anhydrous and deoxygenated hexane (B92381)
-
Schlenk flask and other standard Schlenk line equipment
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(PPh₃)₄ (1.15 g, 1.0 mmol) in anhydrous and deoxygenated toluene (50 mL).
-
To this solution, add a solution of this compound (0.238 g, 1.0 mmol) in anhydrous and deoxygenated toluene (10 mL) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for Pd(PPh₃)₄ and the appearance of new signals corresponding to the product and free PPh₃.
-
After the reaction is complete, reduce the volume of the solvent in vacuo to approximately 10 mL.
-
Add anhydrous and deoxygenated hexane (50 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
The resulting solid can be further purified by recrystallization from a toluene/hexane mixture to yield trans-[Pd(I)(4-chlorophenyl)(PPh₃)₂].
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and elemental analysis to confirm its structure and purity.
Visualizing the Computational Workflow
The following diagram, generated using the DOT language, illustrates the typical workflow for a computational investigation into the site selectivity of oxidative addition to a dihalobenzene like this compound.
Computational workflow for determining site selectivity.
References
A Comparative Guide to HPLC and GC-MS Analysis of 1-Chloro-4-iodobenzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis and purification of chemical compounds are cornerstones of pharmaceutical and materials science research. Rigorous analytical monitoring is crucial to ensure reaction completion, identify byproducts, and quantify product purity. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction mixtures containing the versatile synthetic intermediate, 1-chloro-4-iodobenzene.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] It is a highly versatile technique suitable for a wide range of non-volatile and thermally sensitive compounds. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[3][4] Separation in GC is achieved based on a compound's boiling point and its interaction with the stationary phase, with subsequent detection and identification by mass spectrometry, which provides structural information based on the mass-to-charge ratio of ionized molecules and their fragments.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative protocols for the analysis of a hypothetical this compound reaction mixture, such as a Suzuki coupling reaction, where potential components include the starting material, the desired biphenyl (B1667301) product, and potential side-products like homo-coupled species.
Sample Preparation
Prior to analysis, a representative aliquot of the reaction mixture should be quenched and diluted with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to a concentration appropriate for the sensitivity of the instrument. Filtration of the diluted sample through a 0.22 µm syringe filter is recommended to remove any particulate matter that could damage the analytical column.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method, which is well-suited for the separation of aromatic compounds.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 150 mm.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of volatile components within the reaction mixture.
-
Instrumentation: Standard GC system coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data for the analysis of a hypothetical reaction mixture containing this compound, a biphenyl product, and a homo-coupled byproduct of the starting material.
Table 1: HPLC Analysis Data
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| This compound | 5.8 | 15000 |
| 4-Chloro-4'-iodobiphenyl (Product) | 8.2 | 85000 |
| 4,4'-Diiodobiphenyl (Byproduct) | 9.5 | 5000 |
Table 2: GC-MS Analysis Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 7.3 | 238 (M+), 111, 75 |
| 4-Chloro-4'-iodobiphenyl (Product) | 12.5 | 314 (M+), 202, 167 |
| 4,4'-Diiodobiphenyl (Byproduct) | 14.1 | 406 (M+), 279, 152 |
Visualization of the Analytical Workflow
To provide a clear overview of the process, the following diagram illustrates the logical flow from sample preparation to data analysis for both HPLC and GC-MS techniques.
Comparison and Conclusion
Both HPLC and GC-MS are powerful techniques for monitoring the progress of reactions involving this compound. The choice between them depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely accessible technique for routine quantitative analysis of the main components in a reaction mixture. It is particularly advantageous for non-volatile products or when derivatization for GC analysis is undesirable.
-
GC-MS offers superior specificity through mass spectral data, which is invaluable for the definitive identification of known and unknown compounds, including starting materials, products, and impurities. The fragmentation patterns provide structural information that is not available from UV detection in HPLC.
For comprehensive reaction analysis, a combination of both techniques is often ideal. HPLC can be used for rapid, quantitative monitoring of reaction progress, while GC-MS can be employed for detailed characterization of the final reaction mixture to ensure product identity and purity. This dual-pronged approach provides the robust analytical data necessary for confident decision-making in research and development.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
Determining Regioselectivity in Reactions of 1-Chloro-4-iodobenzene using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over reaction regioselectivity is paramount. In the case of di-substituted aromatic compounds like 1-chloro-4-iodobenzene, which serves as a versatile building block in organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive tool for elucidating the exact substitution patterns of reaction products. This guide provides an objective comparison of NMR spectroscopy with other analytical methods for determining regioselectivity in reactions of this compound, supported by experimental data and detailed protocols.
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is the cornerstone of its utility in regioselective synthesis. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive than the C-Cl bond. This inherent difference allows for selective functionalization at the iodine-bearing position. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and splitting patterns of aromatic protons and carbons, provides unequivocal evidence of the resulting regiochemistry.
Comparative Analysis of Regioselective Suzuki Coupling Products
A prime example of regioselectivity is the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The reaction is expected to proceed selectively at the more reactive C-I bond to yield 4-chloro-1,1'-biphenyl (B8660220) as the major product. The alternative product, 4-iodo-1,1'-biphenyl, would result from the less favorable reaction at the C-Cl bond.
Table 1: Comparison of ¹H NMR Data for Potential Regioisomers
| Compound | Aromatic Protons (ppm) | Multiplicity | Coupling Constants (Hz) |
| 4-chloro-1,1'-biphenyl | 7.65 - 7.26 | Multiplet | - |
| 4-iodo-1,1'-biphenyl | 7.80 - 7.10 | Multiplet | - |
Table 2: Comparison of ¹³C NMR Data for Potential Regioisomers
| Compound | Aromatic Carbons (ppm) |
| 4-chloro-1,1'-biphenyl | 140.1, 139.0, 133.0, 129.1, 128.9, 128.5, 127.8, 127.0 |
| 4-iodo-1,1'-biphenyl | 140.9, 138.1, 137.8, 129.0, 128.9, 127.2, 126.9, 91.9 |
The distinct chemical shifts in both ¹H and ¹³C NMR spectra, particularly for the carbons directly bonded to the halogens, allow for unambiguous differentiation between the two regioisomers.
Alternative Methods for Determining Regioselectivity
While NMR is the most powerful tool for this purpose, other analytical techniques can provide supporting evidence:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate the isomers and their fragmentation patterns can sometimes provide clues about the substitution pattern. However, interpretation can be ambiguous without authentic standards for both isomers.
-
X-ray Crystallography: Provides the absolute structure of a crystalline product. However, obtaining single crystals suitable for X-ray diffraction can be a significant challenge.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the isomers, and co-injection with an authentic standard can confirm the identity of the major product.
While these methods are useful, they often lack the detailed structural information provided by NMR spectroscopy.
Visualizing the Workflow
The logical workflow for determining regioselectivity using NMR is outlined below.
Caption: Workflow for determining regioselectivity using NMR spectroscopy.
Signaling Pathway of a Regioselective Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling illustrates the selective activation of the C-I bond.
Caption: Catalytic cycle of a regioselective Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from standard literature procedures for Suzuki-Miyaura couplings and is designed to favor reaction at the C-I bond.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-chloro-1,1'-biphenyl.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts in the ¹³C NMR spectrum.
-
Compare the obtained spectra with the data for the expected regioisomers to confirm the structure.
This comprehensive approach, centered on the robust data from NMR spectroscopy, ensures accurate and reliable determination of regioselectivity in the functionalization of this compound, a critical step in the development of novel chemical entities.
Unveiling Molecular Architectures: X-ray Crystallography for the Structural Confirmation of 1-Chloro-4-iodobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguous structure elucidation, providing definitive evidence of atomic connectivity and stereochemistry. This guide compares the structural confirmation of various derivatives of 1-chloro-4-iodobenzene, a versatile building block in organic synthesis, using X-ray crystallography and other analytical techniques.
This compound serves as a valuable starting material for the synthesis of a wide array of derivatives, including biaryls and alkynyl-substituted aromatics, through powerful cross-coupling reactions like the Suzuki and Sonogashira reactions. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, only single-crystal X-ray diffraction can provide the unequivocal proof of structure essential for regulatory submissions and understanding structure-activity relationships.
Comparison of Structural Elucidation Techniques
The confirmation of a synthesized molecule's structure relies on a combination of analytical methods. While spectroscopic techniques offer valuable insights into the molecular framework, they can sometimes be ambiguous, especially in cases of complex isomerism.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and stereochemistry. | Unambiguous structure determination. | Requires a single, high-quality crystal. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information about the molecular skeleton in solution. | Can be complex to interpret for intricate structures; may not distinguish between certain isomers. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and accurate mass determination. | Does not provide information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple analysis. | Provides limited information on the overall molecular structure. |
Case Study 1: A Biphenyl Derivative via Multi-Step Synthesis
In a study by Dey and Desiraju, the synthesis and crystal structure of 4-(4'-chlorophenoxy)aniline, a derivative of this compound, was reported. This compound is of interest in crystal engineering and supramolecular chemistry.
Synthesis: The synthesis of 4-(4'-chlorophenoxy)aniline from this compound involves a multi-step process, including a nucleophilic aromatic substitution reaction.
X-ray Crystallography Data: The crystal structure of 4-(4'-chlorophenoxy)aniline was determined to be orthorhombic with the space group Pna2₁ The unit cell parameters were reported as a = 19.338 Å, b = 9.872 Å, and c = 5.091 Å. The study highlighted that this derivative is isostructural with its bromo, iodo, and ethynyl (B1212043) analogues, indicating a predictable packing motif.
Alternative Derivatives and Spectroscopic Analysis
Expected Spectroscopic Data for 1-chloro-4-(phenylethynyl)benzene:
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.2-7.6 ppm. |
| ¹³C NMR | Signals for the alkyne carbons around 88 and 92 ppm, along with aromatic carbon signals. |
| Mass Spec (EI) | Molecular ion peak at m/z 212. |
| IR | Characteristic C≡C stretching frequency around 2210 cm⁻¹. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as THF or DMF.
-
Catalyst Addition: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq.), a copper(I) co-catalyst like CuI (0.04 eq.), and a base, typically an amine such as triethylamine (B128534) or diisopropylamine.
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Protocol for Crystallization for X-ray Analysis
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, hexane/ethyl acetate).
-
Slow Evaporation: Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble and place this vial inside a larger sealed container with an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor will induce crystallization.
-
Crystal Mounting: Carefully mount a single, well-formed crystal on a goniometer head for X-ray data collection.
Workflow for Structure Confirmation
The logical flow from synthesis to definitive structure confirmation is a critical process in chemical research.
Caption: Workflow from synthesis to definitive structure confirmation.
Safety Operating Guide
Proper Disposal of 1-Chloro-4-iodobenzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of 1-Chloro-4-iodobenzene, ensuring compliance and minimizing environmental impact.
Key Safety and Physical Data
This compound is a hazardous substance requiring careful handling.[1] Below is a summary of its key quantitative data for easy reference.
| Property | Value |
| CAS Number | 637-87-6 |
| Molecular Formula | C₆H₄ClI |
| Molecular Weight | 238.45 g/mol [2] |
| Appearance | White to yellow to orange powder or crystal[3] |
| Melting Point | 54.0 to 57.0 °C[3] |
| Boiling Point | 227 °C[4] |
| Hazard Classifications | Acute oral, dermal, and inhalation toxicity (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, respiratory system)[1] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If working with the powder or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The primary method of disposal is to an approved waste disposal plant.[1][3]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Containerization:
-
Place solid this compound waste into a designated, properly labeled, and sealable hazardous waste container.
-
If the chemical is in a solution, use a designated container for halogenated organic waste. Ensure the container is compatible with the solvent used.
-
Do not overfill the waste container; leave adequate headspace for vapor expansion.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[4]
-
The storage area should be away from heat sources and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Provide the EHS office with a complete and accurate inventory of the waste container's contents.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5] For a small spill, trained personnel wearing appropriate PPE can sweep up the solid material, taking care to avoid generating dust, and place it into a designated hazardous waste container.[6] For larger spills, or if you are not trained to handle them, contact your EHS office immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 637-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 1-Chloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Chloro-4-iodobenzene (CAS No. 637-87-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Always inspect gloves for integrity before use.[2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 637-87-6 | [1] |
| Molecular Formula | C6H4ClI | |
| Molecular Weight | 238.45 g/mol | [3] |
| Appearance | White to yellow or orange powder/crystal | [4] |
| Melting Point | 54.0 to 57.0 °C | [4] |
| Boiling Point | 227 °C | [4] |
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition from the handling area.[5]
-
Have appropriate spill cleanup materials available.
2. Handling Procedure:
-
Wash hands thoroughly before and after handling.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4][7]
-
Weigh and transfer the solid material carefully to minimize dust generation.
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.[5]
-
Wear the appropriate PPE, including respiratory protection.
-
Sweep up the spilled solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company.[1][4][8] Do not dispose of it down the drain or in regular trash.[5][7]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 637-87-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
